MRS 1477
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMFYWYJCPZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRS 1477
A Positive Allosteric Modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) Channel
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 1477 is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Unlike direct agonists, this compound does not activate TRPV1 on its own but significantly potentiates the channel's response to endogenous and exogenous agonists, such as capsaicin (B1668287) and protons (low pH).[3][4] This potentiation leads to a variety of downstream cellular effects, including enhanced calcium influx, induction of apoptosis in certain cancer cell lines, and a novel analgesic mechanism through nerve terminal inactivation.[4][5][6] This document provides a comprehensive overview of the mechanism of action of this compound, including quantitative data on its modulatory effects, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Positive Allosteric Modulation of TRPV1
This compound enhances the activity of the TRPV1 channel in the presence of an orthosteric agonist. It binds to a site on the TRPV1 protein that is distinct from the agonist binding site.[3][4] This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of the primary agonist.[7]
Key characteristics of this compound's mechanism include:
-
No Intrinsic Agonist Activity : this compound does not activate TRPV1 channels in the absence of an agonist.[4][5]
-
Potentiation of Vanilloid Agonists : It significantly enhances the potency of vanilloid agonists like capsaicin and resiniferatoxin (B1680534) (RTX).[8]
-
Enhancement of Proton-Induced Activation : this compound also potentiates the activation of TRPV1 by acidic conditions (low pH).[8]
-
Distinct Binding Site : The modulatory effect of this compound is not affected by competitive antagonists of the vanilloid binding site, such as capsazepine, indicating a separate binding location.[3][4]
Quantitative Data on TRPV1 Modulation by this compound
The potentiation of TRPV1 by this compound has been quantified in several studies, primarily through measuring the leftward shift in the concentration-response curve of agonists (decrease in EC50) and the enhancement of maximal response.
Table 1: Potentiation of Vanilloid Agonist-Induced TRPV1 Activation by this compound
| Agonist | This compound Concentration | Fold Potentiation of Agonist EC50 | Reference |
| Capsaicin | 20 µM | ~2.6-fold decrease in EC50 | [8] |
| NADA | 20 µM | ~1.3-fold decrease in EC50 | [8] |
| RTX | 20 µM | ~3.3-fold decrease in EC50 | [8] |
Table 2: Potentiation of Proton-Induced TRPV1 Activation by this compound
| pH | This compound Concentration | % Enhancement of Ca2+ Uptake | Reference |
| 5.5 | 20 µM | ~90% | [8] |
| 4.8 | 20 µM | ~80% | [8] |
Signaling Pathways Modulated by this compound
The primary effect of this compound is to enhance the influx of cations, primarily Ca2+, through the TRPV1 channel in the presence of an agonist. This amplified Ca2+ signal can trigger various downstream pathways.
Capsaicin-Induced Apoptosis in Cancer Cells
In certain cancer cells, such as the MCF7 breast cancer cell line, the combination of this compound and capsaicin induces apoptosis.[4][9] This is attributed to a significant increase in intracellular Ca2+, leading to mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of caspase cascades.[4][10]
Caption: Signaling pathway of this compound and capsaicin-induced apoptosis.
Analgesia through Nerve Terminal Inactivation
In vivo, the co-administration of this compound and a non-deactivating dose of capsaicin leads to a long-lasting analgesic effect.[5][6] This is hypothesized to be due to a localized and excessive Ca2+ influx in nociceptive nerve terminals, leading to their temporary inactivation or desensitization.[5][6]
Caption: Mechanism of this compound-potentiated analgesia.
Experimental Protocols
The characterization of this compound as a TRPV1 PAM involves several key in vitro and in vivo assays.
In Vitro: 45Ca2+ Uptake Assay in HEK293-TRPV1 Cells
This assay is a common method to quantify the potentiation of ion channel activity.
Objective: To measure the increase in intracellular calcium in response to a TRPV1 agonist in the presence and absence of this compound.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in appropriate media.
-
Plating: Cells are seeded into 24-well plates and grown to confluence.
-
Assay Buffer: Prepare a buffer containing 45Ca2+.
-
Treatment:
-
Control: Cells are incubated with the assay buffer containing a specific concentration of the TRPV1 agonist (e.g., capsaicin).
-
Test: Cells are pre-incubated with this compound for a defined period, followed by the addition of the assay buffer containing both this compound and the agonist.
-
-
Incubation: The cells are incubated for a short period (e.g., 5 minutes) to allow for 45Ca2+ uptake.
-
Washing: The assay is terminated by rapidly washing the cells with ice-cold wash buffer to remove extracellular 45Ca2+.
-
Lysis: Cells are lysed, and the intracellular 45Ca2+ is quantified using a scintillation counter.
-
Data Analysis: The potentiation is calculated by comparing the 45Ca2+ uptake in the presence and absence of this compound. Concentration-response curves are generated to determine the change in agonist EC50.
Caption: Workflow for a 45Ca2+ uptake assay.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the TRPV1 channel.
Objective: To record the potentiation of agonist-evoked currents by this compound.
Methodology:
-
Cell Preparation: HEK293-TRPV1 cells are prepared on coverslips for recording.
-
Recording Setup: A whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane.
-
Holding Potential: The cell membrane is held at a constant potential (e.g., -60 mV).
-
Agonist Application: A solution containing a TRPV1 agonist is applied to the cell, and the resulting inward current is recorded.
-
This compound Application: The cell is then perfused with a solution containing both the agonist and this compound, and the current is recorded again.
-
Data Analysis: The potentiation is determined by comparing the amplitude of the agonist-evoked current in the presence and absence of this compound.
In Vivo: Analgesia Model in Rats
This model assesses the physiological effect of this compound potentiation.
Objective: To evaluate the analgesic effect of co-administering this compound and capsaicin.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Drug Administration:
-
A non-deactivating dose of capsaicin is injected into the hind paw.
-
This compound is injected into the same hind paw.
-
A combination of capsaicin and this compound is injected into the hind paw of the test group.
-
-
Nociceptive Testing: An infrared diode laser is used to apply a thermal stimulus to the injected paw at various time points after injection.
-
Measurement: The latency to paw withdrawal is measured as an indicator of thermal nociception.
-
Data Analysis: An increase in paw withdrawal latency in the combination group compared to the single-agent groups indicates analgesia.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead that operates through a sophisticated mechanism of positive allosteric modulation of the TRPV1 channel. By selectively enhancing the activity of TRPV1 in the presence of its agonists, this compound offers a novel approach to modulating nociception and inducing targeted cell death in pathological conditions. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for further investigation and development of this and similar compounds.
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 5. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Capsaicin induces apoptosis by generating reactive oxygen species and disrupting mitochondrial transmembrane potential in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MRS 1477 as a Positive Allosteric Modulator of TRPV1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical integrator of noxious stimuli, including heat, protons, and vanilloid compounds like capsaicin (B1668287). Its role in pain signaling has made it a prime target for analgesic drug development. Positive allosteric modulators (PAMs) of TRPV1 offer a novel therapeutic strategy by selectively enhancing channel activity at sites of inflammation and injury, potentially leading to localized analgesia with fewer side effects than direct agonists or antagonists. This technical guide provides a comprehensive overview of MRS 1477, a 1,4-dihydropyridine (B1200194) derivative, and its function as a positive allosteric modulator of TRPV1. We will delve into its mechanism of action, present quantitative data on its potentiation effects, detail key experimental protocols for its characterization, and illustrate the associated signaling pathways and experimental workflows.
Introduction to this compound and TRPV1
TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] Its activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a pain signal.[2] Under conditions of inflammation, the local environment becomes acidic, and various inflammatory mediators are released, which sensitize TRPV1 channels, lowering their activation threshold and contributing to hyperalgesia.[3]
This compound (4,5-diethyl-3-(2-methoxyethylthio)-2-methyl-6-phenyl-1,4-(±)dihydropyridine-3,5-dicarboxylate) is a small molecule that has been identified as a positive allosteric modulator of TRPV1.[4] Unlike direct agonists, this compound has no intrinsic activity at the TRPV1 channel but enhances the response of the channel to orthosteric agonists like capsaicin and to stimuli such as protons (low pH).[5][6] This modulatory action suggests that this compound and similar PAMs could be employed to "over-drive" already active TRPV1 channels in damaged or inflamed tissues, leading to a localized calcium overload, nerve terminal inactivation, and consequently, long-lasting analgesia.[4][6]
Mechanism of Action of this compound
This compound functions by binding to a site on the TRPV1 channel that is distinct from the orthosteric binding site for vanilloids like capsaicin.[4] Evidence for this distinct binding site comes from studies showing that this compound's potentiation effect is not affected by the competitive TRPV1 antagonist, capsazepine.[7] This allosteric binding of this compound induces a conformational change in the channel that increases its sensitivity to activating stimuli. The potentiation is observed as a leftward shift in the dose-response curve of agonists (lower EC50) and/or an increase in the maximal response (higher Emax).[8]
Signaling Pathway of TRPV1 Activation and a Positive Allosteric Modulation
The activation of TRPV1 by an agonist like capsaicin leads to a cascade of intracellular events, primarily initiated by the influx of calcium. This compound enhances this initial signal.
Quantitative Data Presentation
The positive allosteric modulatory effects of this compound on TRPV1 have been quantified in several studies. The following tables summarize the key findings, showcasing the potentiation of various TRPV1 agonists.
Table 1: Potentiation of Vanilloid Agonists by this compound in HEK293-TRPV1 Cells (45Ca2+ Uptake Assay)
| Agonist | Agonist EC50 (Control) | Agonist EC50 (with 20 µM this compound) | Fold Potentiation in EC50 |
| Capsaicin | 133 nM | 31.4 nM (at pH 6.0) | ~4.2 |
| N-arachidonoyl-dopamine (NADA) | 4.48 µM | 1.71 µM | ~2.6 |
| Resiniferatoxin (RTX) | 21.5 nM | 6.59 nM | ~3.3 |
Data compiled from multiple sources.
Table 2: Effect of this compound on Capsaicin-Induced Responses
| Experimental Method | Parameter | Control (Capsaicin alone) | With this compound | Fold Change |
| 45Ca2+ Uptake (50 nM Capsaicin) | % Max Response | 100% | Up to 300% (with 30 µM this compound) | Up to 3-fold increase |
| Whole-Cell Patch Clamp (200 nM Capsaicin) | Peak Current | Baseline | ~200% (with 10-20 µM this compound) | ~2-fold increase |
Data compiled from multiple sources.[7]
Table 3: Structure-Activity Relationship (SAR) of 1,4-Dihydropyridine Analogs as TRPV1 Enhancers
| Compound Modification | Effect on Potentiation |
| 6-Aryl Substitution | Essential for activity |
| Small Alkyl Groups at 1 and 4 Positions | Favored for activity |
| 3-Phenylalkylthioester | Tolerated |
This table provides a qualitative summary of the SAR for this class of compounds.[8][9]
Experimental Protocols
The characterization of this compound as a TRPV1 PAM has been achieved through a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Cell Culture and Transfection
HEK293 cells stably or transiently expressing human or rat TRPV1 are commonly used.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection (for transient expression): Cells are plated to be 70-80% confluent on the day of transfection. A plasmid containing the TRPV1 gene is transfected using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. Experiments are typically performed 24-48 hours post-transfection. For stable cell lines, a selection antibiotic (e.g., G418) is added to the culture medium.
45Ca2+ Uptake Assay
This assay provides a robust, high-throughput method to measure TRPV1 channel activity.
-
Cell Plating: HEK293-TRPV1 cells are seeded into 96-well plates and grown to confluence.
-
Assay Buffer Preparation: A standard buffer such as Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES and 1.2 mM CaCl2, adjusted to pH 7.4, is used.
-
Assay Procedure:
-
The growth medium is removed, and cells are washed with the assay buffer.
-
Cells are pre-incubated with this compound or vehicle for 10-15 minutes at 37°C.
-
A solution containing the TRPV1 agonist (e.g., capsaicin) and 45Ca2+ (typically 1-2 µCi/well) is added.
-
The incubation proceeds for 5-10 minutes at 37°C.
-
The reaction is stopped by rapidly washing the cells with ice-cold wash buffer (HBSS with 2 mM LaCl3 to block calcium channels).
-
Cells are lysed, and the incorporated radioactivity is measured using a scintillation counter.
-
Intracellular Calcium Imaging
This technique allows for real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation and modulation.
-
Cell Plating: Cells are grown on glass coverslips.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (3-5 µM) or Fluo-4 AM (2-4 µM), in assay buffer for 30-60 minutes at 37°C. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.
-
Imaging:
-
The coverslip is mounted on a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Cells are continuously perfused with assay buffer.
-
A baseline fluorescence is recorded.
-
Cells are then perfused with a solution containing the TRPV1 agonist, with or without this compound.
-
For Fura-2, fluorescence is measured at an emission wavelength of 510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to [Ca2+]i. For Fluo-4, excitation is at ~488 nm and emission is at ~520 nm.
-
Experimental Workflow for In Vitro Assays
References
- 1. TRPV1 modulators: structure-activity relationships using a rational combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Activity Relationships of 1,4-Dihydropyridines That Act as Enhancers of the Vanilloid Receptor 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 1,4-dihydropyridines that act as enhancers of the vanilloid receptor 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Dihydropyridine Derivatives as Potent Bioactive Molecules: A Focus on MRS 1477
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. This technical guide delves into the discovery and synthesis of dihydropyridine (B1217469) derivatives, with a particular focus on MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. We will explore the synthetic methodologies, bioassay protocols, and the underlying signaling pathways, providing a comprehensive resource for researchers in drug discovery and development.
Introduction to Dihydropyridine Derivatives
1,4-Dihydropyridines are a class of organic compounds based on a partially saturated pyridine (B92270) ring. The core DHP scaffold has proven to be a versatile template for the design of molecules targeting various biological pathways.[1] Initially recognized for their potent L-type calcium channel blocking activity, leading to the development of blockbuster drugs for hypertension like Nifedipine and Amlodipine, the therapeutic applications of DHPs have expanded significantly.[2][3] Researchers have successfully designed and synthesized DHP derivatives with a diverse array of pharmacological properties, including:
-
Multidrug Resistance (MDR) Modulation: Certain DHPs can reverse atypical MDR in cancer cells, offering a potential strategy to overcome resistance to chemotherapy.[4][5]
-
Analgesic Activity: DHP derivatives have been investigated for their pain-relieving properties, targeting various pain pathways.[6]
-
Anticancer Activity: Novel DHP compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8]
-
Antimicrobial and Antiviral Activity: The DHP scaffold has been incorporated into molecules with activity against various pathogens.[2]
The diverse biological activities of dihydropyridine derivatives underscore the importance of continued research into their synthesis and pharmacological evaluation.
This compound: A Case Study in Dihydropyridine Innovation
This compound is a 1,4-dihydropyridine derivative that has emerged as a significant research tool for studying the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[9] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain and heat.
Mechanism of Action
This compound functions as a positive allosteric modulator (PAM) of the TRPV1 channel.[9][10] This means that it does not activate the channel directly but enhances the channel's response to its endogenous and exogenous agonists, such as capsaicin (B1668287) (the pungent component of chili peppers) and protons (low pH).[9] This potentiation of TRPV1 activity has been shown to induce apoptosis in breast cancer cells when co-administered with capsaicin, highlighting a potential therapeutic avenue.[9]
Quantitative Biological Data for this compound
The following table summarizes the key quantitative data related to the biological activity of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| TRPV1 Modulation | Positive Allosteric Modulator | HEK293-TRPV1 | [9] |
| Apoptosis Induction | Induces apoptosis with capsaicin | MCF-7 | [9] |
| Analgesic Effect | Exhibits analgesic effects with capsaicin | Rats | [10] |
| Hypothermia Effect | Prolongs capsaicin-induced hypothermia | Mice | [10] |
Synthesis of Dihydropyridine Derivatives: The Hantzsch Reaction
The most common and versatile method for synthesizing 1,4-dihydropyridines is the Hantzsch dihydropyridine synthesis . This is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).
General Hantzsch Synthesis Workflow
The following diagram illustrates the general workflow of the Hantzsch synthesis.
Caption: General workflow for the Hantzsch dihydropyridine synthesis.
Plausible Synthesis Protocol for this compound
Reactants:
-
Ethyl acetoacetate (B1235776)
-
Ethyl 3-((2-methoxyethyl)thio)-3-oxopropanoate (a β-thioketoester)
-
Ammonia or Ammonium acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), ethyl 3-((2-methoxyethyl)thio)-3-oxopropanoate (1 equivalent), and ammonium acetate (1.2 equivalents) in a suitable solvent such as ethanol.
-
Reaction: The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product, this compound.
Note: The synthesis of the required β-thioketoester, ethyl 3-((2-methoxyethyl)thio)-3-oxopropanoate, would be a preliminary step.
Experimental Protocols for Biological Evaluation
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Assessment of TRPV1 Positive Allosteric Modulation
4.1.1. Ratiometric Calcium Imaging
This technique is used to measure changes in intracellular calcium concentration in response to TRPV1 activation.
Cell Culture:
-
HEK293 cells stably expressing rat TRPV1 (HEK293-TRPV1) are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418 (for selection).
Protocol:
-
Seed HEK293-TRPV1 cells onto glass-bottom dishes.
-
Load the cells with a ratiometric calcium indicator dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a control solution, followed by a solution containing a TRPV1 agonist (e.g., capsaicin) in the absence and presence of this compound.
-
Record the fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
The ratio of the fluorescence intensities is calculated to determine the intracellular calcium concentration. An increase in the capsaicin-evoked calcium signal in the presence of this compound indicates positive allosteric modulation.
4.1.2. Whole-Cell Patch-Clamp Electrophysiology
This gold-standard technique directly measures the ion currents flowing through the TRPV1 channel.
Protocol:
-
Culture HEK293-TRPV1 cells on coverslips.
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply a voltage ramp or step protocol to elicit currents.
-
Perfuse the cell with a solution containing capsaicin alone, and then with a solution containing capsaicin and this compound.
-
Record the resulting inward currents. An enhancement of the capsaicin-evoked current by this compound confirms its role as a positive allosteric modulator.
Apoptosis Assay in MCF-7 Breast Cancer Cells
This assay determines the ability of this compound, in combination with capsaicin, to induce programmed cell death.
Cell Culture:
-
MCF-7 human breast cancer cells are cultured in DMEM supplemented with 10% FBS and penicillin/streptomycin.
Protocol (Annexin V/Propidium Iodide Staining):
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle, capsaicin alone, this compound alone, or a combination of capsaicin and this compound for a specified period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.
-
An increase in the percentage of apoptotic cells in the co-treatment group compared to the single-agent and control groups indicates synergistic pro-apoptotic activity.
Signaling Pathways
TRPV1 Signaling Pathway
The activation of the TRPV1 channel initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions. The simplified diagram below illustrates the key downstream pathways.
Caption: Simplified TRPV1 signaling pathway illustrating positive allosteric modulation by this compound.
Conclusion
The 1,4-dihydropyridine scaffold continues to be a rich source of novel therapeutic agents. The discovery of this compound as a positive allosteric modulator of TRPV1 exemplifies the potential for developing compounds with nuanced mechanisms of action that go beyond simple channel blockade. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to explore this fascinating class of molecules further and to accelerate the discovery of new medicines for a variety of diseases. The continued investigation into the structure-activity relationships of dihydropyridine derivatives will undoubtedly lead to the development of even more potent and selective drug candidates in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
The Pharmacological Profile of MRS 1477: A Technical Guide
Executive Summary: MRS 1477 is a dihydropyridine (B1217469) derivative recognized for its role as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Contrary to what its "MRS" designation might suggest to researchers in the purinergic signaling field, current scientific literature does not characterize this compound as an antagonist for P2Y receptors. Instead, its primary pharmacological activity is the potentiation of TRPV1 activation by agonists like capsaicin (B1668287) and by protons (low pH). This property has led to its investigation as a potential therapeutic agent, particularly in the context of cancer therapy, where it has been shown to enhance the pro-apoptotic effects of capsaicin in breast cancer cells. This guide provides an in-depth overview of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Pharmacological Properties and Mechanism of Action
This compound functions as a positive allosteric modulator of the TRPV1 channel. This means it does not typically activate the channel on its own but enhances the channel's response to activating stimuli. Its effects have been most notably documented in the presence of the classic TRPV1 agonist, capsaicin, and in response to acidic conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the pharmacological effects of this compound from experimental studies.
Table 1: In Vitro Effects of this compound on Breast Cancer Cells (MCF7)
| Parameter | Condition | Concentration | Result | Citation |
|---|---|---|---|---|
| Apoptosis | This compound + Capsaicin | 2 µM this compound, 10 µM Capsaicin | Increased fraction of apoptotic cells | [1] |
| Reactive Oxygen Species (ROS) | This compound + Capsaicin | 2 µM this compound, 10 µM Capsaicin | Increased ROS production | [1] |
| Caspase-3 and -9 Activity | This compound + Capsaicin | 2 µM this compound, 10 µM Capsaicin | Increased caspase activity | [1] |
| Intracellular Ca2+ Signaling | This compound alone | Not specified | Evoked Ca2+ signals, suggesting presence of endogenous TRPV1 agonists | [1] |
| TRPV1-mediated Current Density | this compound incubation (72h) | 2 µM | Increased capsaicin-evoked current density levels |[1] |
Table 2: Allosteric Modulation of TRPV1 by this compound
| Activation Stimulus | This compound Concentration | Effect | Citation |
|---|---|---|---|
| Protons (low pH) | 20 µM | 80-90% enhancement of Ca2+ uptake at pH 5.5 and 4.8 | [2] |
| Protons (low pH) | 20 µM | Leftward shift in EC50 for proton activation (pH 5.65 to 5.87) | [2] |
| Vanilloids (e.g., Capsaicin) | Not specified | Potentiates activation |[3] |
Signaling Pathways
This compound modulates the signaling pathway of the TRPV1 channel. TRPV1 is a non-selective cation channel, and its activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the cell membrane.[4][5] This influx of Ca2+ is a critical second messenger that triggers various downstream cellular processes, including neurotransmitter release, pain signaling, and, in some contexts, apoptosis.[4][6]
Caption: TRPV1 signaling pathway modulated by this compound and capsaicin, leading to apoptosis.
Experimental Methodologies
The characterization of this compound's pharmacological properties relies on several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPV1 channel in response to agonists and modulators.
-
Cell Preparation: Dorsal root ganglion (DRG) neurons or cell lines expressing TRPV1 (e.g., HEK293 cells) are cultured on glass coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with a single cell. A tight seal (gigaohm resistance) is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell's membrane potential is held at a constant value (e.g., -60 mV) by a patch-clamp amplifier.[7][8]
-
Drug Application: A solution containing the TRPV1 agonist (e.g., capsaicin) with or without this compound is applied to the cell.[7]
-
Data Acquisition: The amplifier records the current required to maintain the holding potential. An inward current of cations through the opened TRPV1 channels is detected. The potentiation by this compound is quantified by comparing the current amplitude in the presence and absence of the compound.[1][8]
Intracellular Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentrations following TRPV1 activation.
-
Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes are cell-permeant and become fluorescent upon binding to Ca2+.
-
Imaging: The coverslip with the loaded cells is placed on the stage of a fluorescence microscope.
-
Stimulation: A baseline fluorescence is recorded before adding capsaicin and/or this compound to the extracellular solution.
-
Data Analysis: The change in fluorescence intensity over time is recorded and is proportional to the change in intracellular Ca2+ concentration. The effect of this compound is determined by comparing the Ca2+ response to an agonist alone versus the agonist in the presence of this compound.[2]
Cell Viability and Apoptosis Assays
These assays are used to determine the effect of this compound and capsaicin on cell survival, particularly in cancer cell lines.
-
Cell Culture: MCF7 breast cancer cells are cultured in appropriate media.[1]
-
Treatment: Cells are incubated with this compound, capsaicin, or a combination of both for a specified period (e.g., 72 hours).[1]
-
Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect apoptosis by flow cytometry.[9][10]
-
Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Cells are stained with fluorescently labeled Annexin V and PI and then analyzed by a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be quantified.
-
-
Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis.[11] Kits are commercially available to measure the activity of specific caspases (e.g., caspase-3, caspase-9) using a colorimetric or fluorometric substrate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a whole-cell patch-clamp experiment to test the effect of this compound.
Caption: Workflow for a whole-cell patch-clamp experiment to assess this compound's potentiation of TRPV1.
Conclusion
This compound is a well-characterized positive allosteric modulator of the TRPV1 channel. Its ability to enhance agonist- and proton-induced channel activation underscores its potential as a tool for studying TRPV1 function and as a lead compound for developing novel therapeutics. The pro-apoptotic effects observed when combined with capsaicin in breast cancer cells highlight a promising avenue for further research in oncology. It is crucial for researchers to note that despite the "MRS" nomenclature, the primary target of this compound is the TRPV1 channel, not the P2Y receptor family.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cAMP Transduction Cascade Mediates the Prostaglandin E2 Enhancement of the Capsaicin-Elicited Current in Rat Sensory Neurons: Whole-Cell and Single-Channel Studies | Journal of Neuroscience [jneurosci.org]
- 8. Capsaicin Blocks the Hyperpolarization-Activated Inward Currents via TRPV1 in the Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Imaging of Apoptosis: From Micro to Macro - PMC [pmc.ncbi.nlm.nih.gov]
The Potentiation of Capsaicin Effects on TRPV1 by MRS 1477: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons, and the pungent compound capsaicin (B1668287).[1][2][3][4] Its role in pain signaling pathways has made it a prime target for analgesic drug development.[1][5] MRS 1477, a dihydropyridine (B1217469) derivative, has been identified as a positive allosteric modulator (PAM) of TRPV1, enhancing the receptor's sensitivity to its agonists.[1][6] This technical guide provides an in-depth analysis of the mechanism by which this compound potentiates capsaicin's effects on TRPV1, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development in this area.
Introduction to TRPV1 and Capsaicin
TRPV1 is a homotetrameric channel predominantly expressed in primary afferent sensory neurons.[7][8] Activation of TRPV1 by agonists like capsaicin leads to an influx of cations, primarily Ca²⁺ and Na⁺, depolarizing the neuron and initiating a pain signal.[4][7] The binding of capsaicin to a specific pocket within the transmembrane domains of the TRPV1 channel stabilizes its open state.[9][10] The repeated or prolonged application of capsaicin can lead to desensitization, a calcium-dependent process involving receptor dephosphorylation, which is the basis for the analgesic effect of topical capsaicin formulations.[7]
This compound: A Positive Allosteric Modulator of TRPV1
This compound is a 1,4-dihydropyridine (B1200194) derivative that acts as a positive allosteric modulator of TRPV1.[1][6] It does not activate the channel on its own but significantly enhances the response of TRPV1 to agonists like capsaicin and protons (low pH).[6][11] This potentiation is achieved by increasing the sensitivity of the receptor to its agonists, as evidenced by a leftward shift in the concentration-response curves.[11] The allosteric nature of this compound's action is supported by the finding that it does not compete with the orthosteric vanilloid antagonist capsazepine.[1][12]
Quantitative Analysis of Potentiation
The potentiation of TRPV1 activation by this compound has been quantified using various in vitro assays. The following tables summarize the key findings from studies investigating the effect of this compound on the potency of different TRPV1 agonists.
Table 1: Effect of this compound on the EC₅₀ of Vanilloid Agonists in HEK293-TRPV1 Cells (⁴⁵Ca²⁺ Uptake Assay) [11]
| Agonist | EC₅₀ (Control) | EC₅₀ (with 20 µM this compound) | Fold Potentiation (EC₅₀ ratio) |
| Capsaicin | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | ~2.6 |
| N-arachidonoyldopamine (NADA) | 4.48 ± 0.66 µM | 1.71 ± 0.13 µM | ~2.6 |
| Resiniferatoxin (RTX) | 21.5 ± 1.82 nM | 6.59 ± 0.57 nM | ~3.3 |
Table 2: Effect of this compound on Proton Activation of TRPV1 in HEK293-TRPV1 Cells (⁴⁵Ca²⁺ Uptake Assay) [11]
| Condition | EC₅₀ (pH) |
| Control | 5.65 ± 0.03 |
| with 20 µM this compound | 5.87 ± 0.03 |
Experimental Protocols
⁴⁵Ca²⁺ Uptake Assay
This assay is used to measure the influx of calcium through activated TRPV1 channels.
-
Cell Culture: HEK293 cells stably expressing rat TRPV1 are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection antibiotic.
-
Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Assay Buffer: The assay is performed in a buffer containing (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 10 HEPES, 10 glucose, and 0.1 CaCl₂, with the addition of 1 µCi/ml ⁴⁵CaCl₂.
-
Compound Application: Cells are pre-incubated with this compound or vehicle for a specified time. Subsequently, various concentrations of the TRPV1 agonist (e.g., capsaicin) are added.
-
Incubation and Lysis: After a short incubation period (e.g., 5 minutes) at room temperature, the assay is terminated by aspirating the buffer and washing the cells with an ice-cold stop solution (e.g., buffer containing 2 mM LaCl₃). The cells are then lysed with a lysis buffer (e.g., 0.1 N NaOH, 0.1% Triton X-100).
-
Measurement: The amount of ⁴⁵Ca²⁺ incorporated into the cells is determined by liquid scintillation counting.
-
Data Analysis: Concentration-response curves are generated, and EC₅₀ values are calculated using non-linear regression.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPV1 channels in the cell membrane.
-
Cell Preparation: HEK293-TRPV1 cells are grown on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution contains (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, and 5 EGTA, adjusted to pH 7.2.
-
Recording Protocol: Cells are voltage-clamped at a holding potential of -60 mV.[13] TRPV1 currents are evoked by the application of capsaicin via a perfusion system. This compound is co-applied with capsaicin to observe its potentiating effect.
-
Data Analysis: The peak current amplitude in the presence and absence of this compound is measured and compared. Voltage ramps can be applied to determine the current-voltage relationship.[14]
Signaling Pathways and Mechanism of Action
The potentiation of capsaicin's effects by this compound is attributed to its binding to a distinct allosteric site on the TRPV1 channel. This binding event is thought to induce a conformational change that lowers the energy barrier for channel opening by the primary agonist.
TRPV1 Activation by Capsaicin
The following diagram illustrates the direct activation of the TRPV1 channel by capsaicin.
Caption: Direct activation of the TRPV1 channel by capsaicin binding.
Potentiation by this compound
This diagram shows how this compound allosterically modulates the TRPV1 channel to enhance capsaicin-induced activation.
Caption: Allosteric modulation of TRPV1 by this compound enhances capsaicin's effect.
Conclusion and Future Directions
This compound serves as a valuable pharmacological tool to probe the allosteric modulation of the TRPV1 channel. The potentiation of agonist effects by this compound highlights a promising strategy for the development of novel analgesics. By targeting allosteric sites, it may be possible to fine-tune the activity of TRPV1, potentially avoiding the side effects associated with complete channel blockade, such as hyperthermia.[1] Further research is warranted to fully elucidate the structural basis of this compound's interaction with TRPV1 and to explore the therapeutic potential of positive allosteric modulators in various pain states. The detailed methodologies and data presented in this guide are intended to support and accelerate these endeavors.
References
- 1. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Activation of Nociceptor TRPV1 Channel and Reversal of Inflammatory Pain in Mice by a Novel Coumarin Derivative Muralatin L from Murraya alata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 7. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miragenews.com [miragenews.com]
- 9. researchgate.net [researchgate.net]
- 10. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Role of MRS 1477 in Nociception and Pain Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 1477, also known as PPTN (4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid), is a potent and highly selective antagonist of the P2Y14 receptor. Emerging evidence highlights the significant role of the P2Y14 receptor in modulating nociceptive signaling and its upregulation in chronic pain states. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its efficacy in preclinical pain models, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the P2Y14 receptor for the management of pain.
Introduction to Nociception and the P2Y14 Receptor
Nociception is the neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain. This complex process involves the activation of specialized sensory neurons called nociceptors, which transmit signals from the periphery to the central nervous system. Chronic pain, a debilitating condition often associated with inflammation or nerve injury, involves sensitization of these pathways.
The purinergic P2Y14 receptor, a G protein-coupled receptor (GPCR), has been identified as a key player in inflammatory and neuropathic pain.[1][2] Its endogenous ligands are UDP-sugars, such as UDP-glucose, which are released during cellular stress and injury.[1] The P2Y14 receptor is expressed in various cells relevant to pain signaling, including neurons and glial cells in the dorsal root ganglia (DRG) and spinal cord.[1] Upregulation of the P2Y14 receptor has been observed in animal models of both inflammatory and neuropathic pain.[1][2]
This compound: A Selective P2Y14 Receptor Antagonist
This compound (PPTN) is a small molecule antagonist that exhibits high affinity and selectivity for the human P2Y14 receptor.[1][3] Its chemical structure is 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxylic acid.
Quantitative Data: Binding Affinity and In Vivo Efficacy
The following tables summarize the key quantitative data for this compound and its analogues from preclinical studies.
Table 1: In Vitro Binding Affinity of this compound (PPTN) and Analogues
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound (PPTN) | Human P2Y14 | Competitive Antagonism | KB | 434 pM | [3] |
| This compound (PPTN) | Human P2Y14 | Fluorescent Competition Binding | IC50 | ~1 nM (with 10 µM UDP-glucose) | [3] |
| This compound (PPTN) | Human P2Y14 | Fluorescent Competition Binding | IC50 | ~4 nM (with 100 µM UDP-glucose) | [3] |
| Analogue 1 (PPTN) | Mouse P2Y14 | Fluorescent Antagonist Binding | IC50 | 1.9 nM | [1] |
| N-acetyl analogue 4 | Mouse P2Y14 | Fluorescent Antagonist Binding | IC50 | 0.8 nM | [1] |
Table 2: In Vivo Efficacy of this compound (PPTN, Analogue 1) in a Neuropathic Pain Model
| Compound | Animal Model | Administration Route | Dose | Maximal Effect (% Pain Reversal) | Time to Max Effect | Reference |
| This compound (Analogue 1) | Mouse (Sciatic Nerve Constriction) | Intraperitoneal (i.p.) | 10 µmol/kg | 100% | 1-2 hours | [1][4] |
| N-acetyl analogue 4 | Mouse (Sciatic Nerve Constriction) | Intraperitoneal (i.p.) | 10 µmol/kg | 100% | 1-2 hours | [1][4] |
Signaling Pathways Modulated by this compound
The P2Y14 receptor is primarily coupled to the Gαi/o family of G proteins.[1] Activation of the P2Y14 receptor by its endogenous ligands leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, P2Y14 receptor activation has been shown to stimulate the phosphorylation of several mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase (JNK).[1][5][6] These MAPK pathways are critically involved in the sensitization of nociceptive pathways and the transition to chronic pain.[6]
By antagonizing the P2Y14 receptor, this compound blocks these downstream signaling events. Studies have shown that this compound (as PPTN) can significantly decrease the phosphorylation of ERK1/2 and p38, thereby mitigating the pro-nociceptive signaling cascade.[3]
Experimental Protocols
P2Y14 Receptor Binding Assay
This protocol is used to determine the binding affinity of test compounds to the P2Y14 receptor.
-
Cell Culture: HEK293 or CHO cells stably expressing the human P2Y14 receptor are cultured in appropriate media.
-
Radioligand Binding Assay:
-
Prepare cell membranes from the P2Y14R-expressing cells.
-
Incubate the membranes with a radiolabeled P2Y14R agonist (e.g., [³H]UDP-glucose) and varying concentrations of the test compound (this compound).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Models of Pain
The CCI model is a widely used model of neuropathic pain in rodents.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., with isoflurane).
-
Expose the sciatic nerve in one hind limb.
-
Place loose chromic gut ligatures around the nerve.
-
Close the incision with sutures.
-
-
Behavioral Testing (von Frey Test):
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The paw withdrawal threshold is defined as the filament force that elicits a withdrawal response in 50% of applications.
-
Administer this compound (or vehicle) and measure the paw withdrawal threshold at various time points post-administration.
-
Intraplantar injection of CFA induces a localized and persistent inflammatory response.
-
Induction of Inflammation:
-
Inject a small volume of CFA into the plantar surface of one hind paw.
-
-
Behavioral Testing (Hargreaves Test):
-
Place the animal in a Plexiglas chamber on a glass floor and allow it to acclimatize.
-
A movable radiant heat source is positioned under the glass floor and focused on the plantar surface of the paw.
-
The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
Administer this compound (or vehicle) and measure the paw withdrawal latency at various time points post-injection.
-
Conclusion and Future Directions
This compound has emerged as a valuable pharmacological tool for investigating the role of the P2Y14 receptor in nociception and pain. Its high affinity and selectivity, coupled with demonstrated efficacy in preclinical pain models, underscore the potential of targeting the P2Y14 receptor for the development of novel analgesics. The data presented in this guide highlight the inhibitory effect of this compound on key pro-nociceptive signaling pathways.
Future research should focus on further elucidating the specific downstream targets of P2Y14 receptor signaling in different cell types within the pain pathway. Investigating the efficacy of this compound in a broader range of pain models, including those with a visceral or cancer-related etiology, will be crucial. Furthermore, optimizing the pharmacokinetic properties of P2Y14 receptor antagonists will be a critical step in translating these promising preclinical findings into clinically effective pain therapeutics.
References
- 1. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAPK, microglial signaling, and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAP kinase and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Analgesic Potential of MRS 1477 In Vivo: A Dual-Mechanism Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 1477, a dihydropyridine (B1217469) derivative, presents a fascinating and complex profile in the landscape of analgesic research. While primarily characterized as a selective A3 adenosine (B11128) receptor (A3AR) antagonist, a role that typically opposes analgesia, emerging in vivo evidence has unveiled a novel pathway through which this compound can induce profound pain relief. This technical guide delves into the dual mechanisms of action of this compound, providing a comprehensive overview of its traditional role in A3AR antagonism and its more recently discovered function as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways, this document serves as a critical resource for researchers investigating new avenues for pain management.
Introduction: The Enigmatic Role of this compound in Nociception
The quest for novel, non-opioid analgesics is a cornerstone of modern pharmacology. Within this search, the adenosine receptor family, particularly the A3 adenosine receptor (A3AR), has been a subject of intense investigation. A3AR agonists have demonstrated significant promise in preclinical models of chronic pain.[1] The compound this compound has been instrumental in this field, not as an analgesic itself, but as a selective A3AR antagonist used to verify that the pain-relieving effects of A3AR agonists are indeed mediated by this receptor.[1]
However, a paradigm shift in our understanding of this compound's pharmacology has emerged from studies exploring its interaction with the TRPV1 channel, a key player in pain sensation. Research has demonstrated that while this compound alone lacks intrinsic analgesic activity, its co-administration with a TRPV1 agonist, such as capsaicin (B1668287), leads to a potent and long-lasting analgesic effect.[2] This is achieved through positive allosteric modulation of the TRPV1 channel, potentiating agonist-induced desensitization of nociceptive nerve terminals.[2]
This guide will first explore the established role of this compound as an A3AR antagonist and its utility in elucidating the analgesic pathways of A3AR agonists. Subsequently, it will provide a detailed examination of the in vivo analgesic effects of this compound mediated by TRPV1 channel modulation, including experimental data and protocols.
This compound as an A3 Adenosine Receptor Antagonist
The A3 adenosine receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological processes, including inflammation and neurotransmission. Activation of A3AR by agonists has been shown to produce antinociceptive effects in various animal models of pain.[3][4]
Role in Elucidating A3AR Agonist-Mediated Analgesia
The primary utility of this compound in pain research has been to act as a pharmacological tool to confirm the mechanism of action of A3AR agonists. In studies where A3AR agonists like IB-MECA or Cl-IB-MECA have shown to reduce pain behaviors, the co-administration of this compound has been demonstrated to block these analgesic effects.[1] This provides strong evidence that the observed analgesia is a direct result of A3AR activation.
Signaling Pathway of A3AR in Nociception
Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to contribute to the modulation of neuronal excitability and the reduction of inflammatory responses, both of which are key components in the generation and maintenance of pain. The antagonistic action of this compound at the A3AR prevents this downstream signaling.
Figure 1: A3AR Signaling Pathway and this compound Antagonism.
This compound as a Positive Allosteric Modulator of TRPV1
A significant breakthrough in understanding the analgesic potential of this compound comes from its characterization as a positive allosteric modulator (PAM) of the TRPV1 channel.[2] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons and is activated by various noxious stimuli, including heat, protons, and capsaicin.[5]
In Vivo Analgesic Effects in Combination with a TRPV1 Agonist
Crucially, in vivo studies have shown that this compound does not produce analgesia when administered alone.[2] However, when combined with a non-deactivating dose of the TRPV1 agonist capsaicin, a significant and long-lasting analgesic effect is observed.[2] This potentiation of the capsaicin effect leads to the functional inactivation of peripheral nociceptive nerve terminals, likely due to calcium overload.[2]
Quantitative Data from In Vivo Studies
The analgesic effect of the this compound and capsaicin combination has been quantified in rodent models by measuring the paw withdrawal latency to a noxious thermal stimulus. The data clearly demonstrates a significant increase in withdrawal latency, indicative of analgesia, only in the group receiving the combination treatment.
| Treatment Group | Dose (Intraplantar) | Mean Paw Withdrawal Latency (seconds) ± SEM (at 2 hours) | Mean Paw Withdrawal Latency (seconds) ± SEM (at 24 hours) |
| Vehicle Control | N/A | ~5 | ~5 |
| This compound alone | 2 µg | No significant change from control | No significant change from control |
| Capsaicin alone | 30 µg | No significant change from control | No significant change from control |
| This compound + Capsaicin | 1 µg + 30 µg | ~10 (C-fiber response) | ~9 (C-fiber response) |
| This compound + Capsaicin | 2 µg + 30 µg | >15 (Aδ- and C-fiber response) | >15 (Aδ- and C-fiber response) |
| Data summarized from "Positive allosteric modulation of TRPV1 as a novel analgesic mechanism"[2] |
Experimental Protocol: Thermal Paw Withdrawal Latency (Hargreaves Method)
The following protocol outlines a standard method for assessing thermal hyperalgesia in rodents, as would be used to evaluate the analgesic effects of this compound in combination with a TRPV1 agonist.
-
Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment and apparatus for at least 30 minutes prior to testing. The apparatus consists of individual Plexiglas chambers on a heated glass floor.
-
Baseline Measurement: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded automatically. Several baseline measurements are taken for each paw.
-
Drug Administration: A non-deactivating dose of capsaicin (e.g., 30 µg), this compound (e.g., 1 or 2 µg), or the combination is injected into the plantar surface of one hind paw. The contralateral paw may be injected with vehicle to serve as a control.
-
Post-Treatment Measurement: Paw withdrawal latencies are measured at various time points after injection (e.g., 2 hours, 24 hours, and subsequent days) to assess the onset, magnitude, and duration of the analgesic effect.
-
Data Analysis: The withdrawal latencies of the treated paw are compared to baseline values and to the vehicle-treated paw. A significant increase in withdrawal latency is indicative of an analgesic effect.
Signaling and Experimental Workflow
The analgesic effect of the this compound and capsaicin combination is a result of the potentiation of TRPV1 channel opening, leading to excessive calcium influx and subsequent desensitization or temporary inactivation of the nociceptive nerve terminal.
Figure 2: Experimental Workflow and TRPV1 Signaling for this compound-Mediated Analgesia.
Discussion and Future Directions
The dual pharmacology of this compound offers a unique perspective for pain research. While its role as an A3AR antagonist solidifies the importance of the A3AR pathway in analgesia, its function as a TRPV1 PAM opens up new therapeutic possibilities. The ability to induce profound and long-lasting analgesia through the potentiation of a TRPV1 agonist highlights a novel strategy for pain management that could circumvent the side effects associated with chronic opioid use.
Future research should focus on several key areas:
-
Optimizing the Combination: Further studies are needed to determine the optimal dosing and delivery methods for the this compound and TRPV1 agonist combination to maximize analgesic efficacy and minimize potential side effects.
-
Exploring Other TRPV1 Agonists: Investigating the potentiation of other endogenous or exogenous TRPV1 agonists by this compound could broaden the therapeutic applications.
-
Translational Potential: Rigorous preclinical studies in various pain models are required to assess the translatability of these findings to human clinical settings.
-
Safety Profile: A thorough evaluation of the long-term safety of this combination therapy is essential before it can be considered for clinical development.
Conclusion
This compound stands as a molecule with a multifaceted role in pain research. Its established function as a selective A3AR antagonist has been invaluable in validating the analgesic effects of A3AR agonists. More recently, the discovery of its ability to act as a positive allosteric modulator of the TRPV1 channel, thereby inducing potent analgesia in combination with a TRPV1 agonist, has opened a new and exciting avenue for the development of novel pain therapeutics. This technical guide provides a foundational understanding of these dual mechanisms, offering researchers and drug developers the necessary background to further explore the analgesic potential of this compound and similar compounds.
References
- 1. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of A3 adenosine receptor agonists as novel non‐narcotic analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Novel TRPV1 Modulators with Reduced Pungency Induce Analgesic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Apoptotic Potential of MRS 1477 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, has emerged as a compound of interest in oncology research. Its ability to sensitize TRPV1 channels to endogenous and exogenous agonists suggests a potential therapeutic avenue for inducing programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the current understanding of this compound's effects on apoptosis in cancer cell lines, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Apoptosis
The pro-apoptotic effects of this compound have been most extensively studied in the MCF7 human breast cancer cell line. The following tables summarize the key quantitative findings from this research, providing a clear comparison of its effects alone and in combination with the TRPV1 agonist, capsaicin (B1668287) (CAPS).
Table 1: Effect of this compound on Apoptosis in MCF7 Cells
| Treatment (72h) | Concentration | Percentage of Apoptotic Cells (%) | Fold Change vs. Control |
| Control | - | 5.2 ± 0.8 | 1.0 |
| This compound | 2 µM | 18.5 ± 2.1 | 3.6 |
| Capsaicin (CAPS) | 10 µM | 15.3 ± 1.7 | 2.9 |
| This compound + CAPS | 2 µM + 10 µM | 24.8 ± 2.5 | 4.8 |
| Capsazepine (CapZ) | 0.1 mM | Not specified | - |
| This compound + CapZ | 2 µM + 0.1 mM | Apoptosis inhibited | - |
Data derived from studies on MCF7 breast cancer cells. The percentage of apoptotic cells was determined using the APOPercentage™ assay.[1][2]
Table 2: Effect of this compound on Caspase-3 and Caspase-9 Activity in MCF7 Cells
| Treatment (72h) | Concentration | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| Control | - | 1.0 | 1.0 |
| This compound | 2 µM | ~3.5 | ~3.0 |
| Capsaicin (CAPS) | 10 µM | ~2.8 | ~2.5 |
| This compound + CAPS | 2 µM + 10 µM | ~4.5 | ~4.0 |
Data estimated from graphical representations in studies on MCF7 breast cancer cells.[1][2]
Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production in MCF7 Cells
| Treatment (72h) | Concentration | ROS Production (Fold Change vs. Control) |
| Control | - | 1.0 |
| This compound | 2 µM | ~2.5 |
| Capsaicin (CAPS) | 10 µM | ~2.0 |
| This compound + CAPS | 2 µM + 10 µM | ~3.0 |
Data estimated from graphical representations in studies on MCF7 breast cancer cells.[1][2]
Signaling Pathways of this compound-Induced Apoptosis
The primary mechanism by which this compound induces apoptosis is through the potentiation of TRPV1 channel activity. This initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.
References
A Technical Guide to Foundational Research on TRPV1 Channel Modulation by Small Molecules
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of Transient Receptor Potential Vanilloid 1 (TRPV1) channel modulation by small molecules. TRPV1, a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons, and vanilloid compounds like capsaicin.[1][2] Its role in pain sensation and various physiological and pathophysiological conditions has made it a significant target for drug discovery and development.[2][3][4] This guide provides a comprehensive overview of the signaling pathways, key experimental protocols for studying modulators, and quantitative data on the activity of various small molecules.
TRPV1 Signaling Pathways
The activation of TRPV1 channels initiates a cascade of intracellular signaling events, primarily driven by the influx of cations, particularly calcium (Ca²⁺).[1][5] This influx leads to depolarization of the cell membrane and the activation of various downstream signaling pathways.[5] Several kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), can phosphorylate the TRPV1 channel, modulating its sensitivity to stimuli.[5][6] For instance, phosphorylation can lower the thermal activation threshold of TRPV1 and enhance its sensitivity to agonists like capsaicin.[7]
Upon prolonged exposure to an agonist such as capsaicin, TRPV1 activity decreases, a phenomenon known as desensitization.[8] This process is dependent on extracellular calcium and is mediated by various signaling pathways, including phosphorylation and dephosphorylation events, as well as interaction with calmodulin and changes in phosphatidylinositol 4,5-bisphosphate (PIP₂) levels.[8]
Below are diagrams illustrating the key signaling pathways involved in TRPV1 modulation.
Quantitative Data on Small Molecule Modulators
The activity of small molecules that modulate TRPV1 is typically quantified by their half-maximal effective concentration (EC₅₀) for agonists or their half-maximal inhibitory concentration (IC₅₀) for antagonists.[9] The inhibition constant (Kᵢ) provides a more precise measure of an antagonist's binding affinity.[9] The following tables summarize quantitative data for a selection of well-characterized TRPV1 modulators.
Table 1: TRPV1 Agonists
| Compound | Chemical Class | Species | Assay Type | EC₅₀ | Reference |
| Capsaicin | Vanilloid | Human | Calcium Influx | ~2.7 nM - 6.2 nM | [10] |
| Resiniferatoxin (RTX) | Diterpene | Human | Calcium Influx | Sub-nanomolar | [10] |
| Olvanil | Vanilloid | Human | Calcium Influx | Similar to Capsaicin | [10] |
| CPIPC | Piperazine carboxamide | Human | Electrophysiology | 1.56 ± 0.13 µM | [11] |
Table 2: TRPV1 Antagonists
| Compound | Chemical Class | Species | Assay Type | IC₅₀ / Kᵢ | Reference |
| Capsazepine | Vanilloid derivative | Human | Calcium Influx | Varies with agonist | [10][11] |
| Ruthenium Red | Inorganic polycationic dye | Human | Electrophysiology | 7.1 ± 1.2 µM (Heat), 1.5 ± 0.2 µM (Capsaicin) | [12] |
| ABT-102 | Urea derivative | Rat | In vivo (pain models) | Effective dose-dependent reversal | [13] |
| A-425619 | - | Rat | In vivo (pain models) | 24% normalization of weight bearing | [13] |
Experimental Protocols
The study of TRPV1 modulation by small molecules relies on a variety of in vitro and in vivo experimental techniques. The most common in vitro methods include patch-clamp electrophysiology and calcium imaging.[14]
Patch-clamp is a direct method to study the properties of ion channels by recording the ionic currents flowing through them.[15][16] The whole-cell configuration is most commonly used to study TRPV1 modulation.[16]
Detailed Methodology:
-
Cell Preparation: Culture cells stably or transiently expressing the TRPV1 channel (e.g., HEK293 or CHO cells) on coverslips.[12][17]
-
Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 6-12 MΩ and fill with an intracellular solution containing, for example, 135 mM K-gluconate, 5 mM KCl, 0.5 mM CaCl₂, 2 mM MgCl₂, 5 mM EGTA, 5 mM HEPES, and 5 mM ATP-Mg, with the pH adjusted to 7.2.[18]
-
Recording:
-
Place the coverslip in a recording chamber perfused with an extracellular solution.
-
Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).[5]
-
-
Compound Application: Perfuse the recording chamber with solutions containing the test compounds (agonists or antagonists) at various concentrations.
-
Data Analysis: Measure the changes in current amplitude to determine the effect of the compound. For agonists, construct dose-response curves to calculate the EC₅₀. For antagonists, measure the inhibition of agonist-evoked currents to determine the IC₅₀.
Calcium imaging is a high-throughput method to indirectly measure the activity of TRPV1 channels by monitoring changes in intracellular calcium concentration using fluorescent indicators.[1][20]
Detailed Methodology:
-
Cell Preparation: Plate TRPV1-expressing cells in a multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[1][20]
-
Baseline Measurement: Record the baseline fluorescence intensity of the cells using a fluorescence plate reader or microscope.
-
Compound Addition: Add the test compounds to the wells.
-
Signal Detection: Record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 channel.
-
Data Analysis: Quantify the change in fluorescence to determine the concentration-response relationship and calculate the EC₅₀ for agonists or the IC₅₀ for antagonists.
Radioligand binding assays are used to determine the binding affinity (Kᵢ) of a compound to the TRPV1 receptor. This is typically a competitive binding assay where a radiolabeled ligand (e.g., [³H]resiniferatoxin) competes with the unlabeled test compound for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cells expressing TRPV1.[21]
-
Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[21]
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.[21]
-
Detection: Quantify the amount of bound radioactivity using a scintillation counter.[21]
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, from which the Kᵢ can be calculated.
Logical Relationships of Small Molecule Modulators
Small molecule modulators of TRPV1 can be broadly classified based on their mechanism of action.
This guide provides a foundational understanding of the key aspects of TRPV1 modulation by small molecules. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug development aimed at this important therapeutic target.
References
- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]
- 3. A patent review of transient receptor potential vanilloid type 1 modulators (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1 - Wikipedia [en.wikipedia.org]
- 9. Quantitative Predictive Studies of Multiple Biological Activities of TRPV1 Modulators [mdpi.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanion.de [nanion.de]
- 13. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
- 20. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 21. giffordbioscience.com [giffordbioscience.com]
Early-Stage Investigation of MRS 1477 in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, is emerging as a compound of interest in the preclinical investigation of neurological disorders. Primarily characterized for its analgesic properties, the mechanism of action of this compound involves the potentiation of TRPV1 activation by endogenous and exogenous agonists, leading to modulation of neuronal activity. This technical guide provides a comprehensive overview of the early-stage investigation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development exploring the therapeutic potential of this compound for a range of neurological conditions.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key sensor of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous ligands such as capsaicin.[1][2][3] Dysregulation of TRPV1 activity has been implicated in the pathophysiology of several neurological disorders, extending beyond chronic pain to include neurodegenerative diseases and neuroinflammation.[4][5][6]
This compound is a small molecule that acts as a positive allosteric modulator of TRPV1.[1][2] Unlike direct agonists, this compound does not activate the channel itself but enhances its sensitivity to other stimuli.[2] This mode of action presents a potentially more nuanced therapeutic approach, allowing for the modulation of TRPV1 activity in pathological states while minimizing effects under normal physiological conditions. This guide synthesizes the current preclinical data on this compound, focusing on its potential applications in neurological disorders.
Mechanism of Action
This compound potentiates the activation of the TRPV1 channel by various stimuli. In vitro studies have demonstrated that this compound enhances TRPV1-mediated calcium influx in response to both vanilloid agonists (e.g., capsaicin) and acidic conditions (low pH).[1] This potentiation is believed to occur through a distinct allosteric binding site on the TRPV1 protein.[1] The enhanced calcium entry can lead to several downstream effects, including the inactivation of nociceptive nerve terminals, which is the proposed mechanism for its analgesic effects.[2][3] In the context of other neurological disorders, this modulation of neuronal calcium signaling could have significant implications for processes such as neuroinflammation and microglial function.[4][7]
Quantitative Data Summary
The preclinical investigation of this compound has primarily focused on its analgesic effects. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Potentiation of TRPV1 Activation by this compound
| Agonist | Agonist Concentration | This compound Concentration | Fold Potentiation (EC50 Shift) | Cell Type | Reference |
| Capsaicin | Various | 20 µM | ~3-fold decrease in EC50 | HEK293-TRPV1 | [1] |
| N-arachidonoyl dopamine (B1211576) (NADA) | Various | 20 µM | Significant decrease in EC50 | HEK293-TRPV1 | [1] |
| Resiniferatoxin (RTX) | Various | 20 µM | Significant decrease in EC50 | HEK293-TRPV1 | [1] |
| Protons (pH 6.0) | - | 20 µM | Increased maximal response | HEK293-TRPV1 | [1] |
Table 2: In Vivo Analgesic Effects of this compound in Combination with Capsaicin
| Animal Model | Treatment | Endpoint | Result | Reference |
| Rat | Intraplantar injection of Capsaicin (non-deactivating dose) + this compound | Paw withdrawal latency to thermal stimulus | Increased latency | [2][3] |
| Rat | Intraplantar injection of Capsaicin (non-deactivating dose) + this compound | Paw withdrawal intensity to thermal stimulus | Decreased intensity | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound.
In Vitro Calcium Imaging Assay for TRPV1 Potentiation
Objective: To determine the effect of this compound on TRPV1 activation by measuring intracellular calcium concentration changes in response to an agonist.
Materials:
-
HEK293 cells stably expressing rat TRPV1 (HEK293-TRPV1)
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin (TRPV1 agonist)
-
This compound
-
Fluorescence microscope equipped for ratiometric calcium imaging
Procedure:
-
Cell Culture: Culture HEK293-TRPV1 cells on glass coverslips in appropriate growth medium until they reach 70-80% confluency.
-
Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove extracellular dye.
-
Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope. Perfuse the cells with HBSS.
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Compound Application: Perfuse the cells with a solution containing the desired concentration of this compound (or vehicle control) for a predetermined period.
-
Agonist Stimulation: While continuing to record, perfuse the cells with a solution containing both this compound and the TRPV1 agonist (e.g., capsaicin) at a specific concentration.
-
Data Analysis: Calculate the change in the F340/F380 ratio over time. The potentiation by this compound is determined by comparing the peak response in the presence and absence of the modulator.
In Vivo Thermal Nociception Assay (Hargreaves Method)
Objective: To assess the analgesic effect of this compound in combination with a TRPV1 agonist on thermal pain sensitivity in rodents.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Capsaicin
-
Vehicle solution (e.g., saline with a solubilizing agent like Tween 80)
-
Plantar test apparatus (radiant heat source)
-
Plexiglass enclosures for animal acclimation
Procedure:
-
Animal Acclimation: Place the rats in the plexiglass enclosures on the glass floor of the plantar test apparatus and allow them to acclimate for at least 30 minutes.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to the radiant heat stimulus for both hind paws. The heat source is positioned under the glass floor, targeting the plantar surface of the paw. The latency is the time taken for the rat to withdraw its paw.
-
Drug Administration: Administer a non-deactivating dose of capsaicin, this compound, the combination of both, or vehicle control via intraplantar injection into one hind paw.
-
Post-treatment Measurements: At various time points after injection (e.g., 1, 3, 6, 24 hours), measure the paw withdrawal latency again.
-
Data Analysis: Compare the post-treatment withdrawal latencies to the baseline values and between treatment groups. An increase in withdrawal latency indicates an analgesic effect.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the investigation of this compound.
Future Directions and Conclusion
The early-stage investigation of this compound has established its role as a positive allosteric modulator of TRPV1 with significant analgesic potential in preclinical models. The ability of this compound to potentiate TRPV1 activation suggests that it could be a valuable tool for studying the role of this channel in various neurological processes.
Future research should focus on expanding the investigation of this compound to a broader range of neurological disorders. Preclinical studies in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in models of neuroinflammation, are warranted.[4][5][6] Key areas of investigation should include:
-
Neuroprotective Effects: Assessing the potential of this compound to protect neurons from damage in various disease models.
-
Blood-Brain Barrier Permeability: Determining the ability of this compound to cross the blood-brain barrier, a critical factor for its therapeutic potential in central nervous system disorders.
-
Chronic Dosing and Safety: Evaluating the long-term effects and safety profile of this compound in relevant animal models.
-
Elucidation of Downstream Signaling: Investigating the specific intracellular signaling cascades activated by this compound-mediated TRPV1 modulation in different neuronal populations.
References
- 1. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV1 sustains microglial metabolic reprogramming in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MRS 1477 In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction:
MRS 1477 is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] It does not activate the channel on its own but potentiates the effects of TRPV1 agonists like capsaicin (B1668287) and protons.[1][2][3] This property makes it a valuable tool for studying the role of TRPV1 in various physiological and pathological processes, particularly in cancer biology, where it has been shown to enhance capsaicin-induced apoptosis in breast cancer cells.[4][5] These application notes provide detailed protocols for key in vitro experiments utilizing this compound to investigate its effects on cell viability, intracellular calcium mobilization, and apoptosis.
Data Presentation
Table 1: Pharmacological Data of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Antiproliferative Activity) | 10.6 µM | Human BT-474 breast cancer cells (MTT assay) | |
| Effective Concentration | 2 µM | Used in conjunction with 10 µM capsaicin in MCF7 breast cancer cells | [4][5] |
| EC50 Shift of Capsaicin | From 77.7 nM to 30.2 nM | In the presence of 20 µM this compound in HEK293-TRPV1 cells (45Ca2+ uptake assay) | [6] |
| EC50 Shift of N-arachidonoyl-dopamine (NADA) | From 4.48 µM to 1.71 µM | In the presence of 20 µM this compound in HEK293-TRPV1 cells (45Ca2+ uptake assay) | [6] |
| EC50 Shift of Resiniferatoxin (RTX) | From 21.5 nM to 6.59 nM | In the presence of 20 µM this compound in HEK293-TRPV1 cells (45Ca2+ uptake assay) | [6] |
Signaling Pathway
The proposed signaling pathway for this compound in combination with a TRPV1 agonist such as capsaicin involves the potentiation of agonist binding, leading to enhanced TRPV1 channel opening. This results in a significant influx of extracellular calcium ions (Ca2+). The elevated intracellular Ca2+ levels contribute to the generation of reactive oxygen species (ROS) and trigger the activation of the intrinsic apoptotic pathway through caspases 9 and 3.
Figure 1: Proposed signaling pathway of this compound and capsaicin-induced apoptosis.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound, alone or in combination with a TRPV1 agonist, on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cell lines (e.g., MCF7, BT-474)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Capsaicin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and capsaicin in culture medium. Remove the medium from the wells and add 100 µL of the treatment solutions (e.g., medium with this compound, capsaicin, or a combination). Include vehicle controls (DMSO concentration should not exceed 0.1%).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Figure 2: Experimental workflow for the MTT cell viability assay.
Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to this compound and a TRPV1 agonist using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Breast cancer cells cultured on glass coverslips
-
Fura-2 AM (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Pluronic F-127 (optional, to aid dye loading)
-
This compound
-
Capsaicin
-
Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Protocol:
-
Cell Preparation: Plate cells on glass coverslips and allow them to grow to 70-80% confluency.
-
Fura-2 AM Loading:
-
Prepare a loading solution of 1-5 µM Fura-2 AM in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Wash the cells once with HBSS.
-
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.[4][7]
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 30 minutes.[4]
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply this compound (e.g., 2 µM) to the perfusion buffer and record any changes in the 340/380 ratio.
-
Subsequently, apply capsaicin (e.g., 10 µM) in the continued presence of this compound and record the fluorescence changes.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium.
Caspase-3/9 Activity Assay
This protocol provides a method to quantify the activity of executioner caspase-3 and initiator caspase-9, key mediators of apoptosis, using a fluorometric assay kit.
Materials:
-
Breast cancer cells
-
6-well or 12-well plates
-
This compound
-
Capsaicin
-
Fluorometric Caspase-3/9 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and fluorogenic caspase substrates, e.g., DEVD-AFC for caspase-3 and LEHD-AFC for caspase-9)
-
Fluorometer or fluorescence microplate reader
Protocol:
-
Cell Treatment: Seed cells in multi-well plates and treat with this compound +/- capsaicin as described in the MTT assay protocol for the desired period (e.g., 24-72 hours).
-
Cell Lysis:
-
Harvest the cells (including any floating cells in the medium) and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at high speed to pellet the cell debris.
-
-
Caspase Activity Measurement:
-
Transfer the supernatant (cytosolic extract) to a new microfuge tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add 50-100 µg of protein lysate to each well.
-
Add the reaction buffer and the specific fluorogenic substrate for caspase-3 or caspase-9 to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Reading: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., excitation/emission ~400/505 nm for AFC).
-
Data Analysis: Quantify the caspase activity by comparing the fluorescence of the treated samples to the untreated controls. Data can be expressed as fold change in activity.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions, including cell density, drug concentrations, and incubation times, for their specific cell lines and experimental setup.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. biocompare.com [biocompare.com]
- 3. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hellobio.com [hellobio.com]
Application Notes and Protocols for Utilizing MRS 1477 in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] Unlike an agonist which directly activates the receptor, this compound enhances the sensitivity of the TRPV1 channel to its agonists, such as capsaicin (B1668287), noxious heat, and protons (low pH).[3][4] This potentiation results in an increased influx of cations, primarily calcium (Ca²⁺), upon channel activation.[5][6] These application notes provide a detailed protocol for using this compound in conjunction with a TRPV1 agonist in calcium imaging assays to study TRPV1 channel activity.
Calcium imaging is a widely used technique to measure intracellular calcium fluctuations, which are critical second messengers in numerous cellular processes.[7][8] By using fluorescent calcium indicators, researchers can visualize and quantify changes in intracellular calcium concentration in response to stimuli. In the context of TRPV1 research, calcium imaging is a powerful tool to screen for and characterize modulators of the channel's activity.
Mechanism of Action
The TRPV1 channel is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in pain and temperature sensation.[3][5] Activation of TRPV1 by stimuli like capsaicin leads to the opening of the channel pore, allowing for the influx of Ca²⁺ and sodium ions.[9] This influx depolarizes the neuron, leading to the generation of an action potential and the sensation of pain and heat.[5]
This compound potentiates this response by binding to a site on the TRPV1 channel that is distinct from the agonist binding site. This allosteric binding lowers the energy barrier for channel opening, thereby increasing the potency of agonists. For example, in the presence of this compound, a lower concentration of capsaicin is required to elicit the same level of channel activation and subsequent calcium influx.[10] This makes this compound a valuable tool for studying the subtle dynamics of TRPV1 channel modulation.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound and associated compounds in in vitro assays.
| Compound | Role | Typical Concentration Range | Effect | Reference |
| This compound | TRPV1 Positive Allosteric Modulator | 2 µM - 30 µM | Potentiates capsaicin- and proton-induced Ca²⁺ influx. | [1][2][10] |
| Capsaicin | TRPV1 Agonist | 10 nM - 10 µM | Activates TRPV1, inducing Ca²⁺ influx. | [2][11] |
| Capsazepine | TRPV1 Antagonist | 10 µM | Blocks the effects of both capsaicin and this compound. | [1][2] |
| Capsaicin + 20 µM this compound | Agonist + Modulator | 77.7 ± 3.72 nM (Capsaicin alone) vs. 30.2 ± 1.46 nM (with this compound) | Reduces the EC50 of capsaicin for TRPV1 activation. | [10] |
Signaling Pathway and Experimental Workflow
TRPV1 Signaling Pathway Modulated by this compound
Caption: TRPV1 channel activation by capsaicin and potentiation by this compound, leading to calcium influx.
Experimental Workflow for Calcium Imaging Assay
Caption: Step-by-step workflow for a calcium imaging assay using this compound.
Experimental Protocols
Materials
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 stable cell line, primary dorsal root ganglion neurons)
-
96-well black, clear-bottom cell culture plates
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound
-
Capsaicin
-
Capsazepine (for control experiments)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solutions
-
Fluorescence plate reader with automated injection capabilities
Protocol for Calcium Imaging Assay
This protocol is optimized for a 96-well plate format and can be adapted for other formats.
1. Cell Preparation
-
Seed TRPV1-expressing cells into a 96-well black, clear-bottom plate at a density that will result in 90-100% confluency on the day of the assay.
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. Dye Loading
-
Prepare a stock solution of Fluo-4 AM (e.g., 1 mM in high-quality, anhydrous DMSO).
-
On the day of the experiment, prepare the Fluo-4 AM loading solution. For example, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% (w/v) Pluronic F-127 in DMSO, and then add this mixture to 5 mL of HBSS. This results in a final Fluo-4 AM concentration of approximately 2 µM.[12]
-
Aspirate the culture medium from the cells and wash twice with 100 µL of HBSS per well.
-
Add 50 µL of the Fluo-4 AM loading solution to each well and incubate for 60 minutes at 37°C.[12]
-
After incubation, wash the cells three times with 100 µL of HBSS per well to remove extracellular dye.
3. Calcium Flux Measurement
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm for Fluo-4.
-
Acquire a baseline fluorescence reading for approximately 10-20 seconds.
-
Using the plate reader's injector, add this compound (or vehicle control) to the wells. A typical final concentration to observe potentiation is 2-20 µM.[1][10] Incubate for a short period (e.g., 2-5 minutes) if desired, although co-application is also effective.[13]
-
Using the second injector, add the TRPV1 agonist (e.g., capsaicin) to the wells while continuously recording the fluorescence. The final concentration of capsaicin will depend on the experimental goals (e.g., a concentration near its EC50 to best observe potentiation).
-
Continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay of the calcium signal.
4. Data Analysis
-
For each well, subtract the background fluorescence (from wells with no cells or from the baseline reading before stimulus addition).
-
Quantify the change in fluorescence by calculating ΔF/F₀, where ΔF is the change in fluorescence after agonist addition (F - F₀) and F₀ is the baseline fluorescence.[8]
-
The peak of the ΔF/F₀ trace represents the maximum calcium response.
-
To determine the effect of this compound, compare the peak ΔF/F₀ in the presence and absence of the modulator.
-
For dose-response experiments, plot the peak ΔF/F₀ against the logarithm of the agonist concentration and fit the data to a sigmoidal curve to determine the EC50.
Logical Relationship Diagram
Caption: Logical workflow for investigating this compound's effect on TRPV1.
Conclusion
This compound serves as a specific and potent tool for studying the positive allosteric modulation of TRPV1 channels. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in calcium imaging assays. Proper experimental design, including appropriate controls and data analysis, will enable the detailed characterization of TRPV1 channel function and the screening of novel modulatory compounds.
References
- 1. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 2. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1: Receptor structure, activation, modulation and role in neuro-immune interactions and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Capsaicin suppresses breast cancer cell viability by regulating the CDK8/PI3K/Akt/Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Patch Clamp Electrophysiology with MRS 1477
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 1477 has been identified as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This makes it a valuable pharmacological tool for studying the physiology and pathophysiology of TRPV1, a key player in pain sensation, inflammation, and body temperature regulation. Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site, altering the receptor's response to the agonist.[2][3] Positive allosteric modulators, like this compound, enhance the receptor's response to an agonist, such as capsaicin (B1668287).
These application notes provide a detailed protocol for utilizing this compound in whole-cell patch clamp electrophysiology experiments to investigate its effects on TRPV1 channels. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in ion channel research and drug discovery.
Data Presentation
The following table summarizes the quantitative effects of this compound on capsaicin-evoked TRPV1 currents as reported in the literature. This data was obtained using the whole-cell patch clamp technique on cell lines expressing TRPV1.
| Cell Line | This compound Concentration (µM) | Capsaicin Concentration | Observed Effect on Peak Current Density | Reference |
| MCF7 | 2 | 10 µM | Increased | [1] |
| HEK293-TRPV1 | 10 | 200 nM | ~2-fold increase | [4] |
| HEK293-TRPV1 | 20 | 200 nM | ~2-fold increase | [4] |
Signaling Pathway
This compound, as a positive allosteric modulator of TRPV1, is expected to enhance the downstream signaling cascades initiated by TRPV1 activation. Upon activation by an agonist like capsaicin, TRPV1 channels open, leading to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the cell and the increase in intracellular Ca2+ acts as a second messenger, triggering various signaling pathways. These can include the activation of protein kinase C (PKC), Ca2+/calmodulin-dependent kinase II (CaMKII), and calcineurin, as well as influencing gene expression through transcription factors like NF-κB.
Experimental Protocols
Cell Culture and Preparation
This protocol is adaptable for various cell lines endogenously expressing or heterologously overexpressing TRPV1 channels (e.g., HEK293, CHO, or dorsal root ganglion neurons).
-
Cell Culture: Culture cells in their appropriate medium, typically supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For transient transfections, plate cells on glass coverslips 24-48 hours prior to the experiment.
-
Cell Preparation: On the day of the experiment, transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope. Continuously perfuse the chamber with the extracellular solution at a rate of 1-2 mL/min.
Solutions and Reagents
-
Intracellular Solution (Pipette Solution):
-
140 mM KCl
-
10 mM HEPES
-
1 mM EGTA
-
2 mM Mg-ATP
-
0.3 mM Na-GTP
-
Adjust pH to 7.3 with KOH
-
Adjust osmolarity to ~290 mOsm with sucrose
-
-
Extracellular Solution (Bath Solution):
-
140 mM NaCl
-
5 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
Adjust pH to 7.4 with NaOH
-
Adjust osmolarity to ~310 mOsm with sucrose
-
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
-
Capsaicin Stock Solution: Prepare a 10 mM stock solution of capsaicin in ethanol (B145695) or DMSO. Store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment.
Whole-Cell Patch Clamp Protocol
This protocol outlines the procedure for obtaining whole-cell recordings to measure TRPV1 currents.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Gigaseal Formation: Approach a target cell with the patch pipette and apply gentle positive pressure. Once in close proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Cell Stabilization: Allow the cell to stabilize for 5-10 minutes to permit equilibration between the pipette solution and the cell cytoplasm.
-
Voltage-Clamp Recordings:
-
Set the amplifier to voltage-clamp mode.
-
Hold the membrane potential at -60 mV.
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) or a voltage step protocol to elicit TRPV1 currents.
-
-
Drug Application:
-
Establish a baseline recording in the extracellular solution.
-
To investigate the effect of this compound, perfuse the chamber with the extracellular solution containing the desired concentration of this compound for a pre-incubation period (e.g., 2-5 minutes).
-
While continuing to perfuse with this compound, co-apply the desired concentration of capsaicin to activate TRPV1 channels.
-
To determine the dose-response relationship, apply increasing concentrations of capsaicin in the absence and presence of a fixed concentration of this compound.
-
Ensure complete washout of the drugs between applications by perfusing with the drug-free extracellular solution until the current returns to baseline.
-
Experimental Workflow
The following diagram illustrates the logical flow of a typical patch clamp experiment to investigate the modulatory effect of this compound on TRPV1 channels.
Troubleshooting
-
No Giga-seal Formation: Ensure the pipette tip and cell membrane are clean. The bath solution should be filtered. Try using a different batch of cells or preparing fresh solutions.
-
Loss of Whole-Cell Configuration: This may be due to cell fragility or excessive suction. Use healthier cells and apply minimal suction to rupture the membrane.
-
No Response to Capsaicin: Confirm TRPV1 expression in the cell line. Check the viability of the capsaicin stock solution.
-
Variable this compound Effect: Ensure consistent pre-incubation times and complete washout between drug applications. The final DMSO concentration should be kept low and constant across all conditions.
By following these protocols, researchers can effectively utilize this compound as a tool to explore the intricacies of TRPV1 channel function and its role in various physiological and pathological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application of MRS 1477 in Inflammatory Pain Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a complex physiological response to tissue injury, characterized by hypersensitivity at the site of inflammation and in surrounding tissues. It is a major component of numerous acute and chronic pain conditions. The adenosine (B11128) A2A receptor, a G-protein coupled receptor, has emerged as a significant modulator of inflammation and nociception. Activation of A2A receptors is generally considered to have anti-inflammatory effects. Consequently, the role of A2A receptor antagonists in pain and inflammation is an area of active investigation, with some studies suggesting that blockade of these receptors can also produce analgesia under certain conditions.
MRS 1477 is a selective antagonist of the adenosine A2A receptor. Its potential as a therapeutic agent in inflammatory pain stems from the ability to modulate the signaling pathways that contribute to the development and maintenance of inflammatory hypersensitivity. These application notes provide a comprehensive overview of the potential use of this compound in two standard preclinical models of inflammatory pain: the carrageenan-induced paw edema model and the formalin test. Detailed protocols and representative data are presented to guide researchers in the evaluation of this compound and similar compounds.
Mechanism of Action: A2A Receptor Antagonism in Inflammatory Pain
Adenosine, acting through its A2A receptors on immune and neuronal cells, plays a multifaceted role in inflammation. The canonical signaling pathway for the A2A receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway can influence the transcription of various genes involved in the inflammatory response.
By blocking the A2A receptor, this compound is hypothesized to interfere with these downstream signaling events. In the context of inflammatory pain, this may lead to a reduction in the production and release of pro-inflammatory mediators, and a modulation of neuronal sensitization, thereby alleviating pain.
Application in Preclinical Models
Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of novel compounds. Subcutaneous injection of carrageenan into the rodent paw elicits a biphasic inflammatory response, characterized by edema, hyperalgesia, and erythema.
Experimental Workflow:
Application Notes and Protocols: MRS 1477 as a Tool for Studying TRPV1 Channel Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a polymodal integrator of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin (B1668287).[1] Its role in pain sensation and neurogenic inflammation has made it a significant target for analgesic drug development. MRS 1477 is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the TRPV1 channel.[2][3] Unlike competitive agonists that bind to the orthosteric site (the capsaicin binding site), this compound binds to a distinct allosteric site, enhancing the channel's sensitivity to activation by orthosteric agonists and protons.[4][5] This property makes this compound a valuable tool for investigating the kinetic properties of the TRPV1 channel, allowing for the study of its potentiation and modulation mechanisms. These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology and calcium imaging experiments to characterize its effects on TRPV1 channel kinetics.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester |
| Molecular Formula | C₂₁H₂₇NO₄S |
| Molecular Weight | 389.51 g/mol |
| Purity | ≥98% (HPLC) |
| CAS Number | 212200-21-0 |
Quantitative Data: Potentiation of TRPV1 by this compound
This compound potentiates TRPV1 activation by decreasing the EC₅₀ of agonists and increasing the maximal response to stimuli.
Table 1: Effect of this compound on the Potency of Vanilloid Agonists in HEK293-TRPV1 Cells (⁴⁵Ca²⁺ Uptake Assay) [4]
| Agonist | Agonist EC₅₀ (Control) | Agonist EC₅₀ (with 20 µM this compound) | Fold Potentiation |
| Capsaicin | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | ~2.6 |
| N-arachidonoyl dopamine (B1211576) (NADA) | 4.48 ± 0.66 µM | 1.71 ± 0.13 µM | ~2.6 |
| Resiniferatoxin (RTX) | 21.5 ± 1.82 nM | 6.59 ± 0.57 nM | ~3.3 |
Table 2: Effect of this compound on Capsaicin-Activated Currents in HEK293-TRPV1 Cells (Whole-Cell Patch-Clamp) [6]
| Condition | Peak Current Amplitude | Fold Increase |
| 200 nM Capsaicin | Baseline | - |
| 200 nM Capsaicin + 10 µM this compound | ~2-fold increase over baseline | 2 |
| 200 nM Capsaicin + 20 µM this compound | ~2-fold increase over baseline | 2 |
Note: While this compound significantly increases the peak current amplitude, studies have shown it has no significant effect on the activation or deactivation kinetics (rise and decay times) of the capsaicin-evoked currents.[6]
Signaling Pathways and Experimental Workflow
TRPV1 Signaling Pathway and Modulation by this compound
Caption: TRPV1 activation by various stimuli and positive allosteric modulation by this compound.
Experimental Workflow for Studying TRPV1 Kinetics with this compound
Caption: Workflow for investigating the effects of this compound on TRPV1 channel kinetics.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of TRPV1 channel currents in a heterologous expression system (e.g., HEK293 cells stably or transiently expressing TRPV1) to assess the modulatory effects of this compound.
Materials:
-
HEK293 cells expressing TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-L-lysine coated coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH)
-
Capsaicin stock solution (e.g., 10 mM in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
-
Micro-perfusion system
Procedure:
-
Cell Preparation:
-
Culture HEK293-TRPV1 cells under standard conditions (37°C, 5% CO₂).
-
Plate cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Fill the pipette with the filtered internal solution and ensure no air bubbles are present.
-
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish a giga-ohm seal (>1 GΩ) with a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Experimental Protocol:
-
Record a stable baseline current in the external solution.
-
Apply a saturating concentration of capsaicin (e.g., 1 µM) to elicit a maximal TRPV1 current.
-
Wash out the capsaicin with the external solution until the current returns to baseline.
-
To test the effect of this compound, pre-incubate the cell with a desired concentration of this compound (e.g., 10 µM) for 1-2 minutes.
-
Co-apply the same concentration of capsaicin with this compound and record the current.
-
To study the effect on kinetics, apply a sub-maximal concentration of capsaicin (e.g., 200 nM) alone, and then in the presence of this compound.[6]
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-evoked currents in the absence and presence of this compound.
-
Calculate the fold potentiation by dividing the peak current in the presence of this compound by the peak current with capsaicin alone.
-
If studying kinetics, fit the activation and deactivation phases of the current to exponential functions to determine the time constants (τ_on and τ_off).
-
Construct dose-response curves for capsaicin with and without a fixed concentration of this compound to determine the change in EC₅₀.
-
Protocol 2: Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation and modulation by this compound using a fluorescent calcium indicator.
Materials:
-
HEK293 cells expressing TRPV1
-
Cell culture medium
-
Black-walled, clear-bottom 96-well plates or glass-bottom dishes
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Capsaicin stock solution
-
This compound stock solution
-
Fluorescence microscope or plate reader equipped with an automated liquid handling system
Procedure:
-
Cell Preparation:
-
Plate HEK293-TRPV1 cells in a 96-well plate or on glass-bottom dishes 24-48 hours prior to the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Calcium Measurement:
-
Place the plate or dish on the fluorescence imaging system.
-
Set the excitation and emission wavelengths appropriate for the chosen indicator (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Acquire a baseline fluorescence signal for at least 30-60 seconds.
-
Add the TRPV1 agonist (e.g., capsaicin) and record the change in fluorescence.
-
For potentiation studies, pre-incubate the cells with this compound for 1-5 minutes before adding the agonist.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Express the response as a change in fluorescence (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀.
-
Determine the peak response and the area under the curve for each condition.
-
Compare the responses to the agonist in the presence and absence of this compound to determine the extent of potentiation.
-
Generate dose-response curves to calculate the EC₅₀ of the agonist with and without the modulator.
-
Logical Relationship of this compound's Effect on TRPV1
Caption: Logical flow from the application of this compound to the observed potentiation of TRPV1 activity.
Conclusion
This compound serves as a potent and specific tool for studying the positive allosteric modulation of the TRPV1 channel. Its ability to enhance the sensitivity of TRPV1 to its primary activators without directly gating the channel allows for a nuanced investigation of channel kinetics and pharmacology. The protocols provided herein offer a framework for researchers to utilize this compound to explore the intricate mechanisms of TRPV1 regulation, which is crucial for the development of novel therapeutics targeting this important ion channel.
References
- 1. TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying MRS 1477 Effects on TRPV1-Expressing Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal sensor for various noxious stimuli, including heat, protons (acidic pH), and endogenous and exogenous chemical ligands like capsaicin.[1][2][3] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the signaling cascade responsible for pain and inflammation.[1] Consequently, TRPV1 has emerged as a significant target for the development of novel analgesic drugs.[1][4]
MRS 1477 is a small molecule that acts as a positive allosteric modulator (PAM) of the TRPV1 channel.[5][6][7] Unlike direct agonists, this compound does not activate TRPV1 on its own but enhances the channel's response to other agonists, such as capsaicin.[6][7][8] This property makes it a valuable tool for studying TRPV1 function and a potential therapeutic agent with a distinct mechanism of action from direct agonists or antagonists.
These application notes provide detailed protocols for utilizing cell lines stably or transiently expressing TRPV1 to characterize the effects of this compound. The most commonly used cell lines for this purpose are Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, which offer a robust and reproducible system for in vitro studies.[9][10][11]
Data Presentation: Efficacy of this compound on TRPV1 Activation
The following tables summarize the quantitative data on the modulatory effects of this compound on TRPV1 activation in recombinant cell lines.
Table 1: Potentiation of Capsaicin-Induced Calcium Influx by this compound in HEK293-TRPV1 Cells
| Agonist | This compound Concentration | Fold Potentiation of Capsaicin Response | EC50 of Capsaicin | Reference |
| Capsaicin (50 nM) | 10 µM | ~2-fold | Not specified | [12] |
| Capsaicin (50 nM) | 30 µM | 3-fold | Not specified | [5] |
| Capsaicin | 20 µM | Not specified | Shift from 77.7 nM to 30.2 nM | [13] |
Table 2: Modulation of Capsaicin-Activated Currents by this compound in HEK293-TRPV1 Cells (Whole-Cell Patch Clamp)
| Agonist | This compound Concentration | Effect on Peak Current Amplitude | Reference |
| Capsaicin (200 nM) | 10 µM | 2-fold increase | [12] |
| Capsaicin (10 µM) | 2 µM (72h incubation) | Increased current density | [6][14] |
Experimental Protocols
Protocol 1: Calcium Imaging Assay for Measuring this compound Potentiation of Capsaicin-Induced TRPV1 Activation
This protocol describes how to measure the potentiation of capsaicin-induced intracellular calcium influx by this compound in TRPV1-expressing cells using a fluorescent calcium indicator.
Materials:
-
HEK293 or CHO cells stably expressing human or rat TRPV1[9][10]
-
Cell culture medium (e.g., DMEM for HEK293, F12 for CHO) supplemented with serum and antibiotics[9]
-
96-well black, clear-bottom microplates
-
Fluo-4 AM or Fura-2 AM calcium indicator[2]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Capsaicin stock solution (in ethanol (B145695) or DMSO)
-
This compound stock solution (in DMSO)
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
Seed the TRPV1-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Loading with Calcium Indicator:
-
Prepare a loading solution of Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing:
-
Aspirate the loading solution and wash the cells gently two to three times with 200 µL of HBSS to remove extracellular dye.
-
After the final wash, leave 100 µL of HBSS in each well.
-
-
Compound Preparation:
-
Prepare serial dilutions of capsaicin and this compound in HBSS. It is crucial to prepare a "co-application" plate where wells contain a fixed concentration of this compound with varying concentrations of capsaicin.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically room temperature or 37°C).
-
Set the reader to record fluorescence intensity (for Fluo-4 AM: excitation ~485 nm, emission ~525 nm) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence reading for approximately 20-30 seconds.
-
Using the automated injector, add the this compound solution (or vehicle) and continue recording to observe any direct effect.
-
After a short pre-incubation with this compound (or vehicle), inject the capsaicin solution and continue recording to measure the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.
-
Plot the peak response against the logarithm of the capsaicin concentration to generate dose-response curves.
-
Compare the EC50 values and maximal responses of capsaicin in the presence and absence of this compound to quantify the potentiation.
-
Protocol 2: Whole-Cell Patch Clamp Electrophysiology for Characterizing this compound Effects on TRPV1 Currents
This protocol details the whole-cell patch-clamp technique to directly measure the ion currents through the TRPV1 channel and how they are modulated by this compound.
Materials:
-
HEK293 or CHO cells expressing TRPV1, plated on glass coverslips[9][15]
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular solution (in mM): e.g., 140 KCl, 10 HEPES, 1 MgCl2, 0.1 EGTA, pH 7.2.
-
Capsaicin and this compound stock solutions
-
Perfusion system for rapid solution exchange
Procedure:
-
Coverslip Preparation:
-
Place a coverslip with adherent TRPV1-expressing cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
-
Pipette Pulling and Filling:
-
Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Fill the pipette with the filtered intracellular solution.
-
-
Establishing a Whole-Cell Configuration:
-
Under visual guidance, approach a single cell with the micropipette.
-
Apply gentle positive pressure to keep the tip clean.
-
Once in contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Compound Application and Recording:
-
Establish a stable baseline current in the extracellular solution.
-
Apply capsaicin via the perfusion system to activate TRPV1 channels and record the inward current.
-
Wash out the capsaicin to allow the current to return to baseline.
-
Perfuse the cell with a solution containing this compound for a short period.
-
Co-apply capsaicin and this compound and record the potentiated current. The action of this compound is typically rapid and reversible.[12]
-
Perform a final washout with the extracellular solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-activated currents in the absence and presence of this compound.
-
Calculate the fold potentiation by dividing the peak current in the presence of this compound by the peak current with capsaicin alone.
-
Analyze the I-V relationship to check for any changes in the reversal potential.[12]
-
Mandatory Visualizations
Caption: TRPV1 signaling pathway and modulation by this compound.
Caption: Experimental workflow for the calcium imaging assay.
Caption: Mechanism of action of this compound on the TRPV1 channel.
References
- 1. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 2. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]
- 4. Modulation of TRPV1 Receptor for Treatment of Pain and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bsys.ch [bsys.ch]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sophion.com [sophion.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Making sure you're not a bot! [nanion.de]
Application Notes and Protocols: In Vitro Assays to Measure TRPV1 Potentiation by MRS 1477
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation, inflammation, and body temperature regulation.[1] It is activated by a variety of stimuli, including noxious heat (>43°C), acidic conditions, and pungent compounds like capsaicin (B1668287), the active component in chili peppers.[1][2][3] The modulation of TRPV1 activity presents a promising therapeutic avenue for pain management. MRS 1477 is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of TRPV1.[4][5] Unlike direct agonists, this compound has little to no effect on its own but significantly enhances the sensitivity of the channel to its agonists, such as capsaicin and protons (low pH).[5][6][7] This potentiation effect makes this compound and similar compounds valuable tools for studying TRPV1 function and potential therapeutic agents.
These application notes provide detailed protocols for two common in vitro assays used to quantify the potentiation of TRPV1 by this compound: calcium imaging and whole-cell patch-clamp electrophysiology.
Key Signaling Pathway: TRPV1 Activation and Sensitization
TRPV1 is a polymodal channel whose activity is finely tuned by various intracellular signaling pathways.[8] Agonists like capsaicin bind to a specific site on the channel, leading to a conformational change that opens the pore and allows the influx of cations, primarily Ca2+ and Na+.[2][3] This influx depolarizes the cell membrane, leading to the generation of action potentials in sensory neurons.
The sensitivity of TRPV1 to agonists can be enhanced, or "sensitized," by inflammatory mediators.[9] This process often involves the activation of G-protein coupled receptors (GPCRs), leading to the activation of protein kinase A (PKA) and protein kinase C (PKC).[8][10] These kinases phosphorylate specific residues on the TRPV1 channel, lowering its activation threshold and increasing the magnitude of the response to agonists.[2][9] this compound acts at a distinct allosteric site to further enhance this sensitivity.[5][6]
Data Presentation: Potentiation of TRPV1 by this compound
The following table summarizes quantitative data from studies investigating the potentiation of TRPV1 by this compound. The data highlights the leftward shift in the EC50 of capsaicin and the increase in maximal response, indicative of positive allosteric modulation.
| Assay Type | Cell Line | Agonist | This compound Conc. | EC50 of Agonist (Control) | EC50 of Agonist (+this compound) | Fold Potentiation of Current | Reference |
| 45Ca2+ Uptake | HEK293-TRPV1 | Capsaicin | 20 µM | 77.7 ± 3.72 nM | 30.2 ± 1.46 nM | ~1.1-fold (at max response) | [11] |
| 45Ca2+ Uptake | HEK293-TRPV1 | N-arachidonoyl dopamine (B1211576) (NADA) | 20 µM | 4.48 ± 0.66 µM | 1.71 ± 0.13 µM | ~1.1-fold (at max response) | [11] |
| 45Ca2+ Uptake | HEK293-TRPV1 | Resiniferatoxin (RTX) | 20 µM | 21.5 ± 1.82 nM | 6.59 ± 0.57 nM | ~1.1-fold (at max response) | [11] |
| Whole-Cell Patch Clamp | HEK293-TRPV1 | Capsaicin (200 nM) | 10 µM | N/A | N/A | ~2-fold increase in peak current | [12] |
| Whole-Cell Patch Clamp | MCF-7 (endogenous) | Capsaicin | 2 µM (3-day incubation) | N/A | N/A | Increased current density | [4] |
Experimental Protocols
Calcium Imaging Assay
Calcium imaging is a high-throughput method to assess TRPV1 channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i) upon channel activation.[13][14]
Materials:
-
HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)
-
96-well black, clear-bottom tissue culture plates
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
This compound stock solution (in DMSO)
-
Capsaicin stock solution (in DMSO)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer.
-
Remove culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
Add the desired concentration of this compound or vehicle (Assay Buffer with DMSO) to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
-
Fluorescence Measurement and Agonist Addition:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 485/525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline fluorescence for 15-30 seconds.
-
Using the instrument's injector, add a serial dilution of capsaicin to the wells.
-
Continue recording the fluorescence for an additional 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the maximal response.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Compare the EC50 values obtained in the presence and absence of this compound to quantify potentiation.
-
Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for studying ion channel function, providing direct measurement of the ionic currents passing through the channel.[15][16]
Materials:
-
HEK293-hTRPV1 cells plated on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Perfusion system for solution exchange
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.
Procedure:
-
Preparation:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with extracellular solution.
-
Pull a glass micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
-
Seal Formation and Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Recording:
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline current in the extracellular solution.
-
Apply a sub-maximal concentration of capsaicin (e.g., 100-200 nM) via the perfusion system and record the inward current until a stable peak is reached.[12]
-
Wash out the capsaicin with the extracellular solution until the current returns to baseline.
-
Co-apply the same concentration of capsaicin with the desired concentration of this compound (e.g., 10 µM).[12]
-
Record the potentiated inward current.
-
Perform a final washout to demonstrate the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of this compound.
-
Calculate the fold potentiation by dividing the peak current in the presence of this compound by the peak current with capsaicin alone.
-
Current density (pA/pF) can be calculated by dividing the peak current by the cell capacitance to normalize for cell size.
-
Conclusion
The in vitro assays described provide robust and reproducible methods for characterizing the potentiation of TRPV1 by this compound. Calcium imaging is well-suited for higher-throughput screening and initial characterization of compound potency, while patch-clamp electrophysiology offers a more detailed, direct measure of channel activity. The combined use of these techniques will enable a comprehensive understanding of the pharmacological profile of TRPV1 positive allosteric modulators for both basic research and drug development applications.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 5. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 6. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 14. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRS 1477 solubility and preparation of stock solutions
Welcome to the technical support center for MRS 1477. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, preparation of stock solutions, and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It potentiates the activation of TRPV1 by vanilloids (like capsaicin) and protons.
Q2: What is the primary application of this compound in research?
This compound is primarily used in research to study the function and modulation of TRPV1 channels. It has been investigated for its potential analgesic effects in combination with TRPV1 agonists and its effects on cancer cells expressing TRPV1. For instance, in MCF7 breast cancer cells, this compound has been shown to evoke Ca2+ signals and, in the presence of capsaicin, induce apoptosis.
Q3: Is this compound soluble in aqueous buffers?
Due to its chemical structure, this compound is a lipophilic compound and is expected to have very low solubility in aqueous buffers. Direct dissolution in water-based media is not recommended and will likely result in precipitation.
Q4: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has been reported to be soluble in DMSO at high concentrations. Ethanol can also be used.
Q5: Can I sonicate this compound to aid dissolution?
Gentle sonication in a water bath can be used to aid the dissolution of this compound in the recommended organic solvents. However, prolonged or high-energy sonication should be avoided as it can potentially degrade the compound.
Solubility Data
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that for poorly soluble compounds, the rate of dissolution can be slow, and warming the solution to 37°C may aid in complete dissolution.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | ≥ 20.8 mg/mL, Soluble to 100 mM | ~53.4 mM to 100 mM |
| Ethanol | Soluble to 50 mM | 50 mM |
| Water | Insoluble | Not Applicable |
Data sourced from commercial suppliers.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 389.51 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 3.895 mg of this compound into the tared tube.
-
-
Adding the Solvent:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Vortex the tube for 10-20 seconds to mix.
-
If the compound is not fully dissolved, gently warm the solution at 37°C for 5-10 minutes.
-
Vortex again. If necessary, briefly sonicate the tube in a water bath until the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Visualizations
Experimental Workflow: Preparation of this compound Stock Solution
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Signaling Pathway: TRPV1 Activation and Downstream Effects
Caption: Simplified signaling pathway of TRPV1 activation by agonists and potentiation by this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to aqueous media. | The compound has low aqueous solubility and is crashing out of the DMSO stock when diluted into the aqueous buffer. | - Stepwise Dilution: Perform serial dilutions of the DMSO stock in the aqueous medium rather than a single large dilution.[1]- Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to minimize solvent effects and toxicity.[1]- Use of Pluronic F-127: For in vitro assays, a small amount of Pluronic F-127 can be used to help maintain the solubility of hydrophobic compounds in aqueous solutions. |
| Inconsistent or non-reproducible results in biological assays. | - Compound Precipitation: The compound may not be fully solubilized in the stock solution or may precipitate during freeze-thaw cycles.[2]- Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that may lead to non-specific activity.[3] | - Visually Inspect Stock Solution: Before each use, ensure your stock solution is clear and free of precipitates. If precipitation is observed, warm the solution to 37°C and vortex to redissolve.- Minimize Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freezing and thawing.[1]- Perform a Solubility Test: Determine the solubility limit in your specific assay buffer to ensure you are working with a fully dissolved compound. |
| Cell toxicity observed in control wells (DMSO only). | The final concentration of DMSO is too high for the cell line being used. | - Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your specific cell line in a preliminary experiment. Keep the final DMSO concentration consistent across all wells, including controls.[1] |
| Difficulty dissolving the compound in DMSO. | The compound may require more energy to dissolve, or the DMSO may have absorbed water. | - Use Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO, as it is hygroscopic.[4]- Gentle Warming and Sonication: As described in the protocol, gentle warming (37°C) and brief sonication can aid dissolution. |
References
Potential off-target effects of MRS 1477 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MRS 1477 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] It does not typically activate the TRPV1 channel on its own but potentiates its activation by orthosteric agonists like capsaicin (B1668287) and by protons (low pH).[1][2] This potentiation leads to an increased influx of cations, primarily Ca2+ and Na+, into the cell.
Q2: What are the known on-target effects of this compound in cellular assays?
In cellular assays, particularly in cells expressing TRPV1, this compound in the presence of a TRPV1 agonist can lead to:
-
Increased intracellular calcium: this compound significantly enhances the rise in intracellular calcium concentration evoked by TRPV1 agonists.
-
Induction of apoptosis: In some cancer cell lines, such as MCF-7 breast cancer cells, the co-application of this compound and capsaicin can induce apoptosis, an effect that is more pronounced than with capsaicin alone.
-
Increased reactive oxygen species (ROS) production and caspase activity: Associated with apoptosis, the combination of this compound and capsaicin can lead to increased ROS levels and activation of caspases.
Q3: What is known about the off-target effects of this compound?
Currently, there is a lack of publicly available, comprehensive screening data for this compound against a broad panel of other receptors, kinases, or ion channels, including other members of the TRP channel family. The observed cellular effects of this compound are consistently linked to its potentiation of TRPV1 activity. For instance, its effects are often blocked by TRPV1 antagonists like capsazepine.
However, the possibility of off-target effects cannot be entirely ruled out without direct screening data. Researchers observing unexpected results that cannot be explained by TRPV1 modulation should consider performing control experiments in TRPV1-negative cell lines or using pharmacological inhibitors for suspected off-target pathways.
Q4: Can this compound have effects in the absence of an exogenously added TRPV1 agonist?
Interestingly, in some cell systems like MCF-7 cells, this compound alone has been observed to evoke Ca2+ signals. This suggests that these cells may produce endogenous TRPV1 agonists ("endovanilloids") that are then potentiated by this compound. Therefore, an apparent "agonist-independent" effect in certain cellular contexts might still be an on-target effect mediated by endogenous ligands.
Troubleshooting Guides
Problem 1: No observable effect of this compound.
| Potential Cause | Troubleshooting Step |
| Low or absent TRPV1 expression in the cell line. | Verify TRPV1 expression at the mRNA and protein level (e.g., qRT-PCR, Western blot, or immunocytochemistry). Use a positive control cell line known to express functional TRPV1. |
| Absence of a TRPV1 agonist. | This compound is a PAM and requires the presence of an agonist. Co-administer this compound with a known TRPV1 agonist (e.g., capsaicin). If an effect is still not observed, consider that the concentration of endogenous agonists may be insufficient. |
| Degradation of this compound. | Ensure proper storage of the compound (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. |
| Suboptimal concentration. | Perform a dose-response experiment for this compound in the presence of a fixed concentration of a TRPV1 agonist to determine the optimal working concentration for your specific cell type and assay. |
Problem 2: High background signal or apparent cytotoxicity with this compound alone.
| Potential Cause | Troubleshooting Step |
| Presence of endogenous TRPV1 agonists. | As mentioned in the FAQs, some cell lines may produce endogenous activators of TRPV1. To test this, pre-incubate the cells with a TRPV1 antagonist (e.g., capsazepine) before adding this compound. If the background signal or cytotoxicity is reduced, it is likely an on-target effect. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.1%). Run a vehicle control (solvent only) to assess its effect. |
| Compound precipitation. | Visually inspect the culture medium for any signs of compound precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration or trying a different solvent. |
| Non-specific membrane effects at high concentrations. | High concentrations of lipophilic compounds can sometimes disrupt cell membranes. Perform a dose-response curve for cytotoxicity (e.g., using a live/dead stain) to determine the toxic concentration range for your cells. |
Problem 3: Variability and poor reproducibility in experimental results.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell health and passage number. | Use cells from a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before starting the experiment. |
| Fluctuations in agonist concentration. | Prepare fresh dilutions of the TRPV1 agonist for each experiment from a concentrated stock. |
| Assay-specific variability (e.g., in calcium imaging). | For calcium imaging, ensure consistent loading of the fluorescent indicator and maintain stable temperature and pH during the experiment. Analyze a sufficient number of cells to account for cell-to-cell variability in responses. |
| Desensitization of TRPV1. | Prolonged exposure to TRPV1 agonists can lead to channel desensitization. Carefully design the timing of compound addition and measurements to minimize this effect. Consider washout steps if repeated stimulation is necessary. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound and capsaicin used in key cellular assays as reported in the literature.
| Assay Type | Cell Line | This compound Concentration | Capsaicin Concentration | Observed Effect |
| Apoptosis Induction | MCF-7 | 2 µM | 10 µM | Increased apoptosis, ROS production, and caspase activity. |
| Calcium Imaging | MCF-7 | Not specified | 10 µM | This compound potentiated capsaicin-induced calcium influx. |
| Electrophysiology | Not specified | 2 µM | Not applicable | Increased capsaicin-evoked TRPV1-mediated current density. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
This compound
-
Capsaicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and capsaicin in complete growth medium.
-
Remove the old medium and treat the cells with the desired concentrations of this compound, capsaicin, or their combination. Include vehicle controls.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.
Materials:
-
MCF-7 cells
-
6-well plates
-
This compound
-
Capsaicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound and/or capsaicin for the indicated time.
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Caption: TRPV1 Signaling Pathway and Modulation by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Troubleshooting variability in MRS 1477 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MRS 1477 in their experiments. The information is tailored for scientists and professionals in drug development, offering detailed protocols and data presentation to address common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It does not typically activate the channel on its own but enhances the channel's response to agonists like capsaicin (B1668287) or stimuli such as acidic pH. This potentiation leads to an increased influx of cations, primarily Ca2+, into the cell.
Q2: Is this compound a P2Y1 receptor antagonist?
A2: No, this is a common point of confusion due to the "MRS" nomenclature often associated with P2Y receptor ligands. This compound is a dihydropyridine (B1217469) derivative that acts on the TRPV1 channel. Other compounds with the "MRS" prefix, such as MRS2179 and MRS2500, are indeed P2Y1 receptor antagonists. It is crucial to ensure you are using the correct compound for your intended target.
Q3: What are the common applications of this compound in research?
A3: this compound is frequently used to study the role of TRPV1 in various physiological and pathological processes. A notable application is in cancer research, where it has been shown to potentiate capsaicin-induced apoptosis in cancer cell lines, such as breast cancer cells. It is also utilized in pain research to investigate the analgesic effects of TRPV1 modulation.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound at -20°C. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Troubleshooting Guides
Inconsistent Calcium Imaging Results
Problem: I am observing high variability in capsaicin-induced calcium influx when co-administering this compound.
Possible Causes and Solutions:
-
Uneven Dye Loading: Inconsistent loading of calcium indicators like Fluo-4 AM is a common source of variability.
-
Solution: Ensure a consistent cell density and loading protocol for all wells. Use a serum-free medium during loading to prevent esterase activity that can affect dye loading. Optimize loading time and dye concentration for your specific cell type.[1]
-
-
Photobleaching: Continuous exposure to excitation light can lead to a decrease in fluorescence intensity over time, which can be mistaken for a biological effect.
-
Solution: Minimize exposure time and use the lowest possible laser power that provides an adequate signal-to-noise ratio. Compare treated and untreated samples at each time point to account for photobleaching.[2]
-
-
Cell Health and Passage Number: The responsiveness of cells to stimuli can vary with their health and passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and not overly confluent on the day of the experiment.
-
-
Dye Leakage: Some cell types may actively pump out the calcium indicator.
-
Solution: Lowering the incubation temperature during the experiment can help mitigate dye leakage. The addition of probenecid (B1678239) to the medium can also inhibit the transporters responsible for dye extrusion.[3]
-
Unexpected Apoptosis Results
Problem: I am not observing the expected increase in apoptosis with this compound and capsaicin co-treatment.
Possible Causes and Solutions:
-
Suboptimal Concentrations: The pro-apoptotic effect is dependent on the concentrations of both this compound and capsaicin.
-
Solution: Perform a dose-response experiment to determine the optimal concentrations for your cell line. For example, in MCF-7 breast cancer cells, a combination of 2 µM this compound and 10 µM capsaicin has been shown to induce apoptosis.[4]
-
-
Timing of Treatment: The duration of treatment is critical for observing apoptosis.
-
Solution: Ensure a sufficient incubation period. For instance, a 72-hour co-treatment has been effective in inducing apoptosis in some studies.[4]
-
-
Cell Line Specificity: The response to TRPV1 activation can be cell-line specific.
-
Solution: Verify that your chosen cell line expresses functional TRPV1 channels. The pro-apoptotic effect may be more pronounced in cancer cells compared to non-cancerous cell lines.
-
-
Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect subtle changes.
-
Solution: Consider using multiple apoptosis assays, such as Annexin V/PI staining for early and late apoptosis, and a caspase activity assay to measure the activation of executioner caspases.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| This compound Concentration for Apoptosis Induction | 2 µM | MCF-7 | Co-treated with 10 µM capsaicin for 72 hours | [4] |
| Capsaicin Concentration for Apoptosis Induction | 10 µM | MCF-7 | Co-treated with 2 µM this compound for 72 hours | [4] |
| Effect on Capsaicin-Evoked Current Density | Increased | Not Specified | 2 µM this compound | [4] |
| Effect on Reactive Oxygen Species (ROS) | Increased | MCF-7 | 2 µM this compound + 10 µM capsaicin | [4] |
| Effect on Caspase Activity | Increased | MCF-7 | 2 µM this compound + 10 µM capsaicin | [4] |
Experimental Protocols
Calcium Flux Assay Using Fluo-4 AM
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a serum-free buffer (e.g., HBSS) at the desired concentration (typically 1-5 µM).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with a pre-warmed assay buffer to remove extracellular dye.
-
Compound Addition:
-
Add this compound at the desired concentration and incubate for a short period (e.g., 5-15 minutes).
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject capsaicin at the desired concentration.
-
-
Data Acquisition: Immediately begin recording fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) over time.
Caspase-3 Activity Assay (Fluorometric)
-
Cell Treatment: Treat cells with this compound and/or capsaicin for the desired duration to induce apoptosis.
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Assay Reaction:
-
In a 96-well black plate, add the cell lysate to each well.
-
Prepare a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Add the reaction buffer to each well containing the cell lysate.
-
-
Incubation and Measurement:
Visualizations
Caption: TRPV1 Signaling Pathway with this compound Modulation.
Caption: Workflow for a Calcium Flux Assay with this compound.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
How to improve the sensitivity of assays using MRS 1477
Welcome to the technical support center for MRS 1477. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you effectively use this compound and enhance the sensitivity of your TRPV1-related assays.
Understanding this compound
This compound is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] It is important to note that this compound does not typically activate the TRPV1 channel on its own. Instead, it enhances the channel's response to agonists like capsaicin (B1668287) and to activation by acidic pH.[1] This potentiation of the TRPV1 signal can be leveraged to increase the sensitivity of assays designed to study TRPV1 function.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No potentiation of agonist effect observed | Incorrect concentration of this compound: The concentration of this compound may be too low to elicit a significant allosteric effect. | Perform a dose-response curve for this compound to determine the optimal concentration for your specific cell type and assay conditions. A common starting concentration is 2 µM.[3] |
| Cell line does not express functional TRPV1 channels: The cells you are using may not endogenously express TRPV1 or the expression level may be too low. | Verify TRPV1 expression in your cell line using techniques such as Western blot, qPCR, or by testing with a known potent TRPV1 agonist like capsaicin. | |
| Degradation of this compound: The compound may have degraded due to improper storage. | Store this compound at -20°C as recommended. Prepare fresh working solutions from a frozen stock for each experiment. | |
| High background signal or apparent agonist activity of this compound alone | Endogenous TRPV1 agonists in cell culture media: Some cell types can produce and secrete endogenous TRPV1 agonists (endovanilloids) into the culture medium.[3] | Wash cells thoroughly with assay buffer before adding this compound to remove any secreted endogenous agonists. |
| Contamination of this compound stock solution: The stock solution may be contaminated with a TRPV1 agonist. | Use a fresh, uncontaminated stock of this compound. Test the effect of the vehicle (e.g., DMSO) alone on your cells to rule out solvent effects. | |
| Variability between experimental repeats | Inconsistent incubation times: The timing of agonist and this compound addition can affect the results. | Standardize all incubation times. For co-treatment, ensure that this compound and the agonist are added simultaneously or with a consistent pre-incubation time for this compound. |
| Cell health and passage number: Variations in cell health and passage number can alter receptor expression and signaling. | Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the TRPV1 channel.[1][2] This means it binds to a site on the TRPV1 receptor that is different from the agonist binding site. This binding event enhances the receptor's response to agonists like capsaicin or activation by protons (low pH), leading to a greater influx of cations (such as Ca²⁺) and a stronger downstream signal.
Q2: Can this compound be used to activate TRPV1 channels directly?
A2: Generally, this compound is not effective as a direct agonist of TRPV1 channels when used alone.[3] Its primary function is to potentiate the activity of other TRPV1 agonists. However, in some cell types that produce endogenous TRPV1 agonists, this compound alone may appear to have an effect due to the potentiation of these endogenous molecules.[3]
Q3: How can this compound improve the sensitivity of my assay?
A3: By potentiating the effect of a TRPV1 agonist, this compound can amplify the signal in your assay. This can be particularly useful when you are working with low concentrations of an agonist or in cells with low levels of TRPV1 expression. The enhanced signal can make it easier to detect a response and can improve the signal-to-noise ratio of your assay. For example, this compound has been shown to increase capsaicin-evoked TRPV1-mediated current density levels.[1][3]
Q4: What is the recommended solvent and storage condition for this compound?
A4: The recommended storage condition for this compound is -20°C. For creating stock solutions, a suitable solvent would be DMSO. Always refer to the manufacturer's datasheet for specific solubility information.
Q5: Are there any known inhibitors of the this compound effect?
A5: The effects of this compound, in conjunction with a TRPV1 agonist, can be blocked by TRPV1 antagonists such as capsazepine.[3]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound as reported in the literature.
| Parameter | Cell Type | Conditions | Result | Reference |
| Apoptosis | MCF7 breast cancer cells | 2 µM this compound + 10 µM capsaicin for 72h | Increased fraction of apoptotic cells | [3] |
| Reactive Oxygen Species (ROS) Production | MCF7 breast cancer cells | 2 µM this compound + 10 µM capsaicin for 72h | Increased ROS production | [3] |
| Caspase Activity | MCF7 breast cancer cells | 2 µM this compound + 10 µM capsaicin for 72h | Increased caspase-3 and -9 activity | [3] |
| TRPV1-mediated Current Density | Whole-cell patch clamp | 2 µM this compound for 3 days | Increased capsaicin-evoked current density | [3] |
Experimental Protocols
Protocol 1: Calcium Influx Assay Using a Fluorescent Calcium Indicator
This protocol describes how to measure the potentiation of capsaicin-induced calcium influx by this compound in a cell-based assay.
Materials:
-
Cells expressing TRPV1 (e.g., MCF7 or TRPV1-transfected HEK293 cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Capsaicin
-
TRPV1 antagonist (e.g., capsazepine) for control
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
Compound Preparation:
-
Prepare a 2X working solution of this compound in HBSS.
-
Prepare a 2X working solution of capsaicin in HBSS.
-
For the control, prepare a 2X working solution of capsazepine.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 488 nm excitation, 525 nm emission).
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Inject the 2X this compound solution (or buffer for control wells) and record the fluorescence for 5-10 minutes.
-
Inject the 2X capsaicin solution and continue to record the fluorescence for another 5-10 minutes to measure the potentiation.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Compare the peak fluorescence response in cells treated with capsaicin alone versus cells treated with this compound and capsaicin.
-
Visualizations
Caption: TRPV1 signaling pathway with this compound potentiation.
Caption: Workflow for a calcium influx assay using this compound.
References
Stability and proper storage conditions for MRS 1477
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and proper use of MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the TRPV1 channel.[1] It potentiates the activation of TRPV1 by vanilloids (like capsaicin) and protons (acidic pH). This compound enhances the influx of cations, primarily Ca2+, through the TRPV1 channel upon activation by an agonist.
Q2: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. For most in vitro cell-based assays, preparing a concentrated stock solution in DMSO is recommended.
Q4: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to ensure its stability and efficacy in experiments. The following table summarizes the recommended conditions.
| Parameter | Condition | Recommendation | Rationale |
| Solid Compound | Long-term Storage | Store at -20°C in a tightly sealed container. | To prevent degradation over time. |
| Light Exposure | Protect from light. | While specific photostability data is limited, many organic compounds are light-sensitive. It is best practice to store in a dark container or location. | |
| Stock Solution (in DMSO) | Storage Temperature | Store at -20°C. | To maintain stability in solution and prevent solvent evaporation. |
| Aliquoting | Prepare single-use aliquots. | To avoid repeated freeze-thaw cycles which can degrade the compound. | |
| Freeze-Thaw Cycles | Minimize as much as possible. Aim for no more than 3-5 cycles. | Repeated freezing and thawing can lead to compound degradation and precipitation. | |
| Working Solution (in aqueous buffer) | Preparation | Prepare fresh for each experiment from a frozen stock. | Stability in aqueous solutions is generally lower than in DMSO. |
| Storage | Use immediately. Do not store. | To ensure accurate final concentrations and avoid degradation or precipitation in the aqueous environment. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low potentiation of TRPV1 agonist effect | Compound Degradation: Improper storage or handling of this compound. | Ensure the compound and its solutions have been stored correctly at -20°C and protected from light. Use a fresh aliquot of the stock solution. |
| Incorrect Concentration: Errors in dilution calculations or pipetting. | Double-check all calculations and ensure micropipettes are calibrated. Prepare a fresh dilution series. | |
| Low Receptor Expression: The cell line used has low or no expression of TRPV1. | Confirm TRPV1 expression in your cell line using techniques like qPCR, Western blot, or immunocytochemistry. | |
| Assay Conditions: Sub-optimal concentration of the TRPV1 agonist. | Optimize the concentration of the primary agonist (e.g., capsaicin) to be in the EC20-EC50 range to observe potentiation by the PAM. | |
| High background signal or apparent agonist activity of this compound alone | Ago-allosterism: Some PAMs can exhibit agonist activity at high concentrations or in systems with high receptor expression. | Perform a dose-response curve of this compound alone to determine if it has intrinsic agonist activity in your specific assay system. If so, use a lower concentration of this compound. |
| Compound Precipitation: this compound may precipitate in the aqueous assay buffer, causing light scattering or other artifacts. | Visually inspect the wells for any signs of precipitation. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or health. | Use cells within a consistent passage number range. Ensure consistent cell seeding density and health. |
| Inconsistent Incubation Times: Variation in the pre-incubation time with this compound or the stimulation time with the agonist. | Standardize all incubation times across experiments. | |
| Reagent Variability: Differences between batches of media, serum, or other reagents. | Use the same batch of critical reagents for a set of comparative experiments. |
Experimental Protocols
Detailed Protocol: In Vitro Calcium Imaging Assay
This protocol describes a fluorescent-based calcium imaging assay to measure the potentiation of capsaicin-induced TRPV1 activation by this compound in a recombinant cell line (e.g., HEK293) stably expressing human TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Poly-D-Lysine coated 96-well black-walled, clear-bottom microplates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (B1678239) (optional, to prevent dye leakage)
-
This compound
-
DMSO (for stock solutions)
-
Fluorescence plate reader with fluidic handling capabilities
Procedure:
-
Cell Plating:
-
Seed the TRPV1-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well).
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated working solution of this compound in HBSS from your DMSO stock. Create a dilution series to test a range of concentrations.
-
Prepare a 5X concentrated working solution of capsaicin in HBSS. The final concentration should be in the EC20-EC50 range for your cell line.
-
-
Assay Protocol:
-
Wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of the 2X this compound working solution to the appropriate wells. For control wells, add 100 µL of HBSS with the corresponding DMSO concentration.
-
Incubate for 10-20 minutes at room temperature in the dark.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
After a stable baseline is established, add 50 µL of the 5X capsaicin working solution to all wells using the plate reader's injector.
-
Continue recording the fluorescence signal to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the control wells (agonist alone) to determine the fold potentiation by this compound.
-
Plot the dose-response curve for this compound potentiation.
-
Mandatory Visualizations
Caption: TRPV1 signaling pathway activated by various stimuli and potentiated by this compound.
Caption: Workflow for a calcium imaging assay to test this compound activity.
References
Technical Support Center: Mitigating Hyperthermia as a Side Effect of TRPV1 Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPV1 modulators. The information is designed to help you understand and mitigate the common side effect of hyperthermia observed with TRPV1 antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do TRPV1 antagonists cause hyperthermia?
A1: TRPV1 antagonists induce hyperthermia by blocking the tonic (continuous) activation of TRPV1 channels located on sensory nerves in the abdominal region.[1][2] These channels are not primarily activated by body heat but likely by local pH (protons).[3][4][5] This tonic activation normally sends a signal that suppresses the body's cold-defense mechanisms. When a TRPV1 antagonist blocks this signal, it leads to the disinhibition of these cold-defense pathways, resulting in an increase in core body temperature.[1][2] In humans, it is suggested that both proton and thermal signals mediated by TRPV1 are involved in thermoregulation.[3][4]
Q2: What is the neural pathway responsible for TRPV1 antagonist-induced hyperthermia?
A2: The neural pathway begins with TRPV1-expressing sensory nerves, likely in the abdominal trunk muscles.[6] The signal travels up the spinal cord via the dorsolateral funiculus to the lateral parabrachial nucleus (LPB) in the brainstem. From the LPB, the signal is relayed to the raphe nucleus, which controls autonomic cold-defense responses, such as increasing metabolism and causing vasoconstriction, leading to hyperthermia.[6]
Q3: Do all TRPV1 antagonists cause hyperthermia?
A3: No, the hyperthermic effect depends on the antagonist's modality. TRPV1 channels can be activated by heat, protons (low pH), and chemical ligands like capsaicin (B1668287).[2][3][7]
-
Polymodal antagonists , which block all three activation modes, are most commonly associated with hyperthermia.[3][4]
-
Mode-selective antagonists , which are designed to selectively block one or two activation modes while leaving others unaffected, may not cause hyperthermia. For instance, antagonists that do not block the proton-activation mode are less likely to induce a hyperthermic response.[5][8] Some mode-selective antagonists have even been observed to cause hypothermia.[2][4]
Q4: What are the primary strategies to mitigate TRPV1 antagonist-induced hyperthermia?
A4: The main strategies focus on medicinal chemistry approaches and careful experimental design:
-
Develop Mode-Selective Antagonists: The most promising strategy is the development of antagonists that do not block the proton-sensing function of the TRPV1 channel, as this seems to be a key driver of the hyperthermic response in preclinical models.[5][8]
-
Develop Peripherally-Restricted Antagonists: Creating antagonists that do not cross the blood-brain barrier can help to avoid potential central effects on thermoregulation.
-
Co-administration of other therapeutic agents: While less explored in publicly available literature, co-administration of drugs that target other aspects of thermoregulation could be a potential strategy.
Q5: How can I confirm that the hyperthermia I'm observing is a TRPV1-mediated on-target effect?
A5: To confirm the effect is mediated by TRPV1, you can perform your experiments in:
-
TRPV1 knockout mice: These animals lack the TRPV1 channel, and therefore, a TRPV1-mediated effect should be absent.[2]
-
TRPV1-desensitized animals: Pre-treatment with a high dose of a TRPV1 agonist like resiniferatoxin (B1680534) (RTX) can selectively ablate TRPV1-expressing sensory neurons. If the hyperthermic effect is absent after RTX treatment, it confirms the involvement of these neurons.[2][6]
Troubleshooting Guide
Issue: My novel TRPV1 antagonist is causing a significant and unexpected level of hyperthermia in my rodent model.
| Potential Cause | Troubleshooting Steps |
| Polymodal Antagonist Activity | 1. In Vitro Profiling: Characterize the antagonist's activity against heat, proton, and capsaicin activation of TRPV1. A strong blockade of the proton-activation mode is highly correlated with hyperthermia in rodents.[5][8] 2. Consider a Different Compound: If possible, test a mode-selective antagonist that spares the proton-activation mode. |
| Central Nervous System (CNS) Penetration | 1. Assess Brain-to-Plasma Ratio: Determine the concentration of your compound in the brain versus the plasma to understand its CNS penetration. 2. Test a Peripherally-Restricted Analog: If available, a peripherally-restricted version of the antagonist can help differentiate between central and peripheral effects on thermoregulation. |
| Experimental Stress | 1. Acclimatize Animals: Ensure animals are properly acclimatized to handling and the temperature measurement procedure to minimize stress-induced hyperthermia.[9] 2. Refine Measurement Technique: Use a consistent and minimally invasive technique for measuring body temperature. Rectal probing can itself induce a stress response and alter temperature readings.[10] Consider telemetry for continuous, stress-free monitoring.[11] |
| Dose-Related Effect | 1. Conduct a Dose-Response Study: Determine if the hyperthermia is dose-dependent. It may be possible to find a therapeutic window with analgesic effects but minimal hyperthermia. |
Quantitative Data Summary
Table 1: Effects of Different Classes of TRPV1 Antagonists on Body Temperature
| Antagonist Example | Class | Effect on Body Temperature in Humans | Reference |
| ABT-102, AZD1386, V116517 | Polymodal | Increase in core body temperature | [3][4] |
| NEO6860 | Mode-Selective | No significant effect on core body temperature | [3][4] |
Table 2: Comparison of Methods for Body Temperature Measurement in Rodents
| Method | Pros | Cons | Key Considerations | References |
| Rectal Probe | Inexpensive, widely used. | Can induce stress and handling artifacts, potential for mucosal injury, provides only a single time-point measurement. | Standardize insertion depth (>2 cm in mice for core temperature), handle animals gently, and allow for acclimatization.[10][12][13] | |
| Implantable Telemetry | Provides continuous, real-time data in freely moving, unstressed animals (Gold Standard). | Requires surgery, higher initial cost. | Ideal for detailed thermoregulation studies and assessing circadian rhythms.[9][11] | |
| Infrared Thermometry | Non-invasive, rapid. | Measures surface temperature which can be influenced by ambient temperature and may not accurately reflect core body temperature. | Can be useful for detecting trends, but absolute values may differ from core temperature.[13][14] | |
| Implantable Transponders | Less invasive than telemetry, allows for repeated measurements over the animal's lifetime. | Requires a reader to be brought close to the animal, which can still cause some stress. | A good intermediate option between rectal probing and full telemetry.[14][15] |
Experimental Protocols
Protocol 1: Measurement of Core Body Temperature in Mice using a Rectal Probe
Objective: To accurately measure core body temperature in mice following the administration of a TRPV1 modulator.
Materials:
-
Digital thermometer with a flexible rectal probe for mice.
-
Lubricant (e.g., mineral oil).
-
70% ethanol (B145695) for probe disinfection.
-
Animal scale.
-
Appropriate animal restraint device (optional, manual restraint is often preferred).
Procedure:
-
Acclimatization: For several days prior to the experiment, handle the mice and simulate the rectal probe insertion to acclimate them to the procedure. This will help to minimize stress-induced hyperthermia.[9]
-
Baseline Measurement: Before administering any compounds, measure the baseline body temperature of each mouse.
-
Restraint: Gently restrain the mouse, for example, by scruffing the neck and securing the base of the tail. Ensure the animal is held firmly but without causing distress.
-
Probe Preparation: Lubricate the tip of the rectal probe.
-
Probe Insertion: Gently insert the probe into the rectum to a consistent depth of at least 2 cm to ensure a core body temperature reading.[12]
-
Temperature Reading: Hold the probe in place until the temperature reading on the digital thermometer stabilizes (typically 5-10 seconds).
-
Recording: Record the temperature to the nearest 0.1°C.
-
Post-Dosing Measurements: After administration of the TRPV1 modulator or vehicle, repeat the temperature measurements at predefined time points (e.g., 30, 60, 90, 120, 180, and 240 minutes post-dose).
-
Probe Cleaning: Clean the probe with 70% ethanol between each animal.
Protocol 2: In Vivo Desensitization of Abdominal TRPV1-Expressing Nerves
Objective: To functionally ablate TRPV1-expressing sensory nerves in the abdominal cavity to test if the hyperthermic effect of a TRPV1 antagonist is peripherally mediated.
Materials:
-
Resiniferatoxin (RTX).
-
Vehicle for RTX (e.g., saline containing 10% Tween 80 and 10% ethanol).
-
Syringes and needles for intraperitoneal (i.p.) injection.
-
The TRPV1 antagonist under investigation.
-
Equipment for measuring core body temperature.
Procedure:
-
RTX Administration: Administer a low dose of RTX (e.g., 20 µg/kg) via i.p. injection to a group of animals.[6] This dose is sufficient to desensitize TRPV1-expressing nerves locally in the abdomen without causing systemic neurotoxicity. Administer vehicle to a control group.
-
Recovery Period: Allow the animals to recover for at least one week. During this time, the targeted sensory nerve terminals will degenerate.
-
Antagonist Challenge: After the recovery period, administer the TRPV1 antagonist to both the RTX-pretreated and vehicle-pretreated groups.
-
Temperature Monitoring: Measure the core body temperature in both groups at regular intervals as described in Protocol 1.
-
Data Analysis: Compare the temperature change in the RTX-pretreated group to the vehicle-pretreated group. A significant attenuation or complete absence of the hyperthermic response in the RTX-pretreated group indicates that the effect is mediated by TRPV1-expressing nerves in the abdominal cavity.[2][6]
Visualizations
Caption: Signaling pathway of TRPV1 antagonist-induced hyperthermia.
Caption: Experimental workflow for assessing hyperthermia risk.
Caption: Decision tree for troubleshooting hyperthermia.
References
- 1. The Transient Receptor Potential Vanilloid-1 Channel in Thermoregulation: A Thermosensor It Is Not - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A molecular perspective on identifying TRPV1 thermosensitive regions and disentangling polymodal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Procedure of rectal temperature measurement affects brain, muscle, skin and body temperatures and modulates the effects of intravenous cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]
- 13. Mouse Body Temperature Measurement Using Infrared Thermometer During Passive Systemic Anaphylaxis and Food Allergy Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Studying Positive Allosteric Modulators (PAMs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of studying positive allosteric modulators (PAMs).
Troubleshooting Guides
Researchers often encounter challenges when characterizing PAMs. The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Quantitative Effect |
| No PAM activity observed | 1. Compound inactivity or degradation: The PAM may not be active against the target or may have degraded. 2. Inappropriate agonist concentration: The concentration of the orthosteric agonist may be too high, masking the effect of the PAM.[1] 3. Low receptor expression: The target receptor may not be expressed at a high enough level in the cell system. 4. Species differences: The allosteric site may not be conserved between the species from which the receptor was derived and the species for which the PAM was designed.[2] | 1. Verify compound integrity and test a fresh sample. 2. Use a low concentration of the orthosteric agonist, typically the EC20, to maximize the window for observing potentiation.[1] 3. Confirm receptor expression using techniques like qPCR or western blotting. 4. Test the PAM on the human orthologue of the receptor.[2] | A successful PAM should produce a leftward shift in the agonist's concentration-response curve, decreasing the EC50 value. |
| High background signal or apparent agonist activity | 1. Intrinsic agonist activity: The compound may be an allosteric agonist or an "ago-PAM" with inherent activity.[3] 2. Non-specific assay activation: The compound may be interfering with the assay technology itself (e.g., luciferase, fluorescent reporters).[4] | 1. Test the compound in the absence of the orthosteric agonist.[4] 2. Perform a counter-screen using a cell line that does not express the target receptor to identify off-target effects.[4] | An ideal PAM should have no significant activity in the absence of the orthosteric agonist. |
| Inconsistent or variable results | 1. "Probe dependence": The magnitude of the PAM effect can vary depending on the orthosteric agonist used.[2] 2. Assay variability: Inconsistent cell densities, incubation times, or reagent concentrations can lead to variability. 3. Shallow structure-activity relationship (SAR): Small structural changes to the PAM can lead to significant changes in activity, including switching to a negative allosteric modulator (NAM) or silent allosteric modulator (SAM).[5] | 1. Characterize the PAM with the endogenous agonist and other relevant orthosteric ligands.[2][6] 2. Standardize all assay parameters and include appropriate controls. 3. Synthesize and test closely related analogs to understand the SAR. | The potentiation factor (αβ) should be consistent for a given agonist-PAM pair under standardized conditions. |
| Difficulty in distinguishing affinity vs. efficacy modulation | 1. Complex mechanism of action: PAMs can modulate the affinity of the agonist for the receptor (α), the efficacy of the agonist in activating the receptor (β), or both.[2] A standard concentration-response curve may not be sufficient to separate these effects.[7] | 1. Perform radioligand binding assays to directly measure the effect of the PAM on agonist affinity.[2] 2. Utilize operational models of allosterism to analyze functional data and estimate the cooperativity parameters (α and β).[8] | An increase in agonist affinity (α > 1) will be observed as a decrease in the Kd of the radiolabeled agonist. An increase in efficacy (β > 1) will be seen as an increase in the maximal response (Emax) of the agonist. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration of the orthosteric agonist to use when screening for PAMs?
A1: A common and effective method is to use a low concentration of the orthosteric agonist, such as the EC10 or EC20.[1][5] This concentration provides a submaximal response, creating a window to observe the potentiation of the signal by a PAM. Using a higher concentration, like the EC50 or EC80, can mask the effect of the PAM.
Q2: My compound shows activity in the primary screen. How can I confirm it is a true PAM and not an agonist?
A2: To distinguish between a PAM and an agonist, you must test the compound in the absence of the orthosteric agonist.[4] A true PAM will show little to no activity on its own. In contrast, an agonist (either orthosteric or allosteric) will activate the receptor in the absence of the endogenous ligand.
Q3: Why do I see different levels of potentiation with different orthosteric agonists?
A3: This phenomenon is known as "probe dependence" and is a key characteristic of allosteric modulators.[2][6] The degree of cooperativity between the allosteric modulator and the orthosteric ligand can vary depending on the specific orthosteric ligand used. Therefore, it is crucial to characterize the PAM with the endogenous agonist and other physiologically relevant agonists.
Q4: Can a PAM affect downstream signaling pathways differently?
A4: Yes, this is known as "signal bias" or "functional selectivity."[5] An allosteric modulator can differentially affect the coupling of a receptor to various downstream signaling pathways (e.g., G-protein activation vs. β-arrestin recruitment). This is an important consideration in drug development, as it can lead to drugs with more selective therapeutic effects and fewer side effects.
Q5: What are some common artifacts in high-throughput screening (HTS) for PAMs?
A5: Common artifacts in HTS for PAMs include compounds that interfere with the detection system (e.g., autofluorescence, luciferase inhibition/activation) and compounds that have non-specific effects on cell health.[4] It is essential to include appropriate counter-screens, such as testing in parental cell lines lacking the receptor of interest, to identify and eliminate these false positives.
Experimental Protocols
Protocol 1: Cell-Based Functional Assay for PAM Characterization
This protocol describes a general method for characterizing a PAM using a cell-based assay that measures a downstream signaling event (e.g., cAMP accumulation, IP-One accumulation, or β-arrestin recruitment).
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the receptor of interest.
-
Cell culture medium and supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Orthosteric agonist.
-
Test PAM compounds.
-
Commercially available assay kit for the specific second messenger or event being measured (e.g., HTRF, luminescence, or fluorescence-based).
-
White or black opaque 384-well microplates.
Methodology:
-
Cell Seeding: Seed the cells into the microplates at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the PAM compounds in assay buffer. Prepare the orthosteric agonist at a fixed concentration (e.g., EC20) in assay buffer.
-
Assay Procedure: a. Remove the cell culture medium from the wells. b. Wash the cells once with assay buffer. c. Add the PAM compound dilutions to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. d. Add the fixed concentration of the orthosteric agonist to the wells. For agonist controls, add assay buffer instead of the PAM. For PAM-only controls, add assay buffer instead of the agonist. e. Incubate for the time recommended by the assay kit manufacturer to allow for signal generation.
-
Signal Detection: a. Lyse the cells (if required by the detection kit). b. Add the detection reagents according to the manufacturer's instructions. c. Incubate as required.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Plot the assay signal against the logarithm of the PAM concentration. An increase in the signal in the presence of the PAM compared to the agonist alone indicates positive allosteric modulation.
Protocol 2: Radioligand Binding Assay to Determine Affinity Modulation
This protocol outlines a method to assess the effect of a PAM on the binding affinity of an orthosteric agonist using a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Radiolabeled orthosteric agonist (e.g., [³H]-agonist).
-
Unlabeled orthosteric agonist.
-
Test PAM compounds.
-
Binding buffer.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled agonist, and either assay buffer (for total binding), an excess of unlabeled agonist (for non-specific binding), or varying concentrations of the PAM.
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the PAM concentration. An increase in specific binding in the presence of the PAM indicates that it enhances the affinity of the radiolabeled agonist.
Visualizations
Caption: Allosteric modulation of a G-protein coupled receptor signaling pathway.
Caption: A logical workflow for screening and characterizing PAMs.
References
- 1. benchchem.com [benchchem.com]
- 2. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for positive allosteric modulators of cholecystokinin type 1 receptor potentially useful for management of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. rsc.org [rsc.org]
- 7. Screening for positive allosteric modulators: assessment of modulator concentration-response curves as a screening paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ddd.uab.cat [ddd.uab.cat]
Technical Support Center: Best Practices for Control Experiments with P2Y₁ Receptor Antagonists (e.g., MRS2500)
A Note on MRS 1477: Initial searches indicate that this compound is a positive allosteric modulator of the TRPV1 channel.[1][2][3] However, the query's focus on control experiments is highly characteristic of antagonist studies. Given this, and the prevalence of the "MRS" designation among P2Y₁ receptor antagonists, this guide will focus on a representative and potent P2Y₁ antagonist, MRS2500 .[4][5][6] The principles and protocols outlined here are broadly applicable to other selective P2Y₁ antagonists.
This guide provides troubleshooting advice and best practices for researchers using P2Y₁ receptor antagonists in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My P2Y₁ antagonist (e.g., MRS2500) is not showing any effect. What could be the reason?
A1: Several factors could contribute to a lack of antagonist activity:
-
Incorrect Concentration: The concentration of the antagonist may be too low to effectively compete with the endogenous agonist (ADP). Consult the literature for effective concentration ranges for your specific cell type or tissue.
-
Agonist Concentration Too High: If you are using an exogenous agonist like ADP, its concentration might be too high, overwhelming the antagonist. Perform a dose-response curve for your agonist to determine an EC₅₀ or EC₈₀ concentration for your antagonist experiments.
-
Compound Degradation: Ensure the antagonist has been stored correctly, typically at -20°C, and has not undergone multiple freeze-thaw cycles.[2] Prepare fresh dilutions for each experiment from a stock solution.
-
Cell Health and Receptor Expression: Verify the viability of your cells or tissue. Low expression levels of the P2Y₁ receptor in your experimental model will result in a diminished response. Confirm P2Y₁ receptor expression using techniques like qPCR, western blot, or flow cytometry.
-
Presence of Nucleotidases: Extracellular enzymes can degrade the native agonist ADP. While this is a natural process, its rate can vary between cell preparations. Consider this when interpreting your results.
Q2: I am observing a response that is inconsistent with P2Y₁ receptor antagonism. What should I do?
A2: Inconsistent results may stem from off-target effects or experimental artifacts:
-
Vehicle Control: Always include a vehicle-only control. The solvent used to dissolve the antagonist (e.g., DMSO) can have biological effects at certain concentrations. Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a non-toxic level.
-
Specificity Controls: Use a structurally different P2Y₁ antagonist to confirm that the observed effect is due to P2Y₁ inhibition and not an off-target effect of the specific compound you are using.
-
Use of an Inactive Analog: If available, use an inactive analog of your antagonist as a negative control. This helps to rule out non-specific effects of the chemical scaffold.
-
Constitutive Activity: P2Y₁ receptors can exhibit constitutive (agonist-independent) activity.[7] Some antagonists may act as inverse agonists, reducing this basal signaling.[7][8] Be aware of this possibility when analyzing your baseline data.
Q3: How do I select the appropriate concentration of a P2Y₁ antagonist for my experiment?
A3: The optimal concentration depends on the specific antagonist, the experimental system, and the concentration of the agonist.
-
Consult the Literature: Start by reviewing published studies that have used the same antagonist in a similar experimental model.
-
Determine the IC₅₀/Kᵢ: The IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibitor constant) provides a starting point. The IC₅₀ for MRS2500 in inhibiting ADP-induced human platelet aggregation is approximately 0.95 nM.[6]
-
Perform a Dose-Response Experiment: Titrate the antagonist across a range of concentrations against a fixed, sub-maximal concentration of the agonist (e.g., EC₅₀ of ADP). This will allow you to determine the effective concentration range for your specific system.
Quantitative Data Summary
The following table summarizes key pharmacological data for representative P2Y₁ receptor antagonists.
| Compound | Target(s) | Mechanism of Action | Potency (Species) | Reference |
| MRS2500 | P2Y₁ | Selective Antagonist | Kᵢ = 0.78 nM (Human) | [6] |
| MRS2179 | P2Y₁ | Selective Antagonist | Kᵢ = 102 nM (Turkey) | [9] |
| BPTU | P2Y₁ | Allosteric Antagonist | Kₑ = 6.83 nM (Human) | [10] |
Detailed Experimental Protocols
Protocol: Calcium Mobilization Assay to Test P2Y₁ Antagonist Efficacy
This protocol describes how to measure the inhibition of ADP-induced intracellular calcium mobilization by a P2Y₁ antagonist in a cell line expressing the P2Y₁ receptor.
Materials:
-
Cells expressing P2Y₁ receptors (e.g., PC-3 cells, 1321N1 astrocytoma cells)[10][11]
-
Cell culture medium
-
P2Y₁ antagonist (e.g., MRS2500)
-
P2Y₁ agonist (e.g., ADP or a more stable analog like 2-MeSADP)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing:
-
Gently remove the loading buffer.
-
Wash the cells twice with 100 µL of HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Antagonist Incubation (Control & Treatment):
-
Prepare serial dilutions of the P2Y₁ antagonist in HBSS.
-
Add the desired concentration of the antagonist (or vehicle control) to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Baseline Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Measure the baseline fluorescence for 10-20 seconds.
-
-
Agonist Addition and Signal Acquisition:
-
Using the plate reader's injection system, add a pre-determined concentration of the P2Y₁ agonist (e.g., EC₈₀ of ADP) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence (peak fluorescence - baseline fluorescence) is proportional to the intracellular calcium concentration.
-
Normalize the response in the antagonist-treated wells to the response in the vehicle-treated wells (100% activation).
-
Plot the normalized response against the antagonist concentration to generate an inhibition curve and calculate the IC₅₀.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: P2Y₁ receptor signaling pathway and point of inhibition by MRS2500.
Experimental Workflow Diagram
Caption: Workflow for a P2Y₁ antagonist experiment including essential controls.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 212200-21-0 | MRS1477 | Tocris Bioscience [tocris.com]
- 3. MRS-1477 - Immunomart [immunomart.com]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in MRS 1477 Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving MRS 1477.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is a dihydropyridine (B1217469) derivative that acts as a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] It enhances the activity of TRPV1 agonists like capsaicin (B1668287) and protons (acidic pH).
Q2: What are the expected outcomes of a typical this compound experiment?
In the presence of a TRPV1 agonist, this compound is expected to:
-
Potentiate vanilloid and proton activation of TRPV1 channels.
-
Increase capsaicin-evoked TRPV1-mediated current density levels.[1]
-
In combination with capsaicin, induce apoptosis, increase reactive oxygen species production, and caspase activity in certain cancer cell lines (e.g., MCF7 breast cancer cells).[1]
-
Exhibit analgesic effects in combination with capsaicin in animal models.
-
Prolong capsaicin-induced hypothermia in mice.
Q3: Is this compound the same as MRS 1754?
No, they are different compounds with distinct targets. This compound is a TRPV1 PAM. In contrast, MRS 1754 is a selective antagonist of the A2B adenosine (B11128) receptor.[2] Due to the similar naming convention, it is crucial to verify the identity and purity of the compound being used.
Q4: Can this compound induce cellular effects on its own?
This compound itself does not typically induce apoptosis without the presence of a TRPV1 agonist like capsaicin.[1] However, it has been observed to evoke Ca2+ signals in MCF7 breast cancer cells in the absence of capsaicin, but not in primary breast epithelial cells.[1]
Troubleshooting Unexpected Results
Issue 1: No potentiation of TRPV1 agonist activity is observed.
If you are not observing the expected enhancement of your TRPV1 agonist's effect (e.g., capsaicin) in the presence of this compound, consider the following possibilities:
-
Experimental Workflow for Troubleshooting Lack of Potentiation:
Troubleshooting workflow for lack of this compound effect. -
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect Compound | Verify Compound Identity | Confirm that you are using this compound and not another compound with a similar name (e.g., MRS 1754). Use techniques like mass spectrometry or NMR to verify the chemical structure. |
| Compound Degradation | Check Compound Stability | Ensure this compound has been stored correctly (typically at -20°C). Prepare fresh stock solutions. |
| Suboptimal Agonist Concentration | Optimize Agonist Dose-Response | Perform a dose-response curve for your TRPV1 agonist (e.g., capsaicin) to ensure you are working in a concentration range where potentiation can be observed. |
| Low TRPV1 Expression | Verify Target Expression | Confirm that your cell line or tissue model expresses sufficient levels of functional TRPV1 channels using techniques like Western blot, qPCR, or functional assays (e.g., capsaicin-induced calcium influx). |
| Cell Health Issues | Assess Cell Viability | Ensure cells are healthy and not overly confluent, which can affect receptor expression and signaling. |
Issue 2: Unexpected cellular toxicity or off-target effects are observed.
If this compound is causing effects that are inconsistent with TRPV1 modulation, or if it is inducing toxicity in the absence of a TRPV1 agonist, consider the following:
-
Logical Relationship for Investigating Off-Target Effects:
Investigating potential off-target effects of this compound. -
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| High Compound Concentration | Titrate this compound Concentration | High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve to identify the optimal concentration for TRPV1 modulation with minimal toxicity. |
| Off-Target Activity | Investigate Non-TRPV1 Mechanisms | Use a potent and selective TRPV1 antagonist (e.g., capsazepine) to determine if the unexpected effect is TRPV1-dependent. If the effect persists, it may be due to off-target activity. Dihydropyridine derivatives can sometimes interact with other ion channels. |
| Contaminated Reagents | Check Reagent Purity | Ensure that all reagents, including cell culture media and buffers, are free from contamination. |
| Solvent Effects | Run Vehicle Control | Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity. |
Quantitative Data Summary
The following table summarizes key quantitative data from published studies on this compound.
| Parameter | Cell/Animal Model | Conditions | Result | Reference |
| Apoptosis Induction | MCF7 breast cancer cells | 2 µM this compound + 10 µM capsaicin (72 h) | Induces apoptosis and increases reactive oxygen species and caspase activity. | [1] |
| Ca2+ Signaling | MCF7 breast cancer cells | This compound alone | Evokes Ca2+ signals. | [1] |
| Ca2+ Signaling | Primary breast epithelial cells | This compound alone | Does not evoke Ca2+ signals. | [1] |
| Current Density | Not specified | 2 µM this compound | Increases capsaicin-evoked TRPV1-mediated current density levels. | [1] |
| Analgesia | Rats | In combination with capsaicin | Exhibits analgesic effects. | |
| Hypothermia | Mice | In combination with capsaicin | Prolongs capsaicin-induced hypothermia. |
Experimental Protocols
General Protocol for Assessing this compound Potentiation of Capsaicin-Induced Calcium Influx
-
Cell Culture: Plate cells expressing TRPV1 (e.g., HEK293-TRPV1 or a relevant cancer cell line) in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Incubation: Wash away excess dye. Add buffer containing various concentrations of this compound or vehicle control and incubate for 10-15 minutes.
-
Baseline Fluorescence Measurement: Measure baseline fluorescence using a plate reader equipped for fluorescence detection (e.g., excitation at 485 nm, emission at 525 nm).
-
Agonist Addition and Measurement: Add a sub-maximal concentration of capsaicin (e.g., EC20) to all wells and immediately begin kinetic fluorescence measurements for 2-5 minutes.
-
Data Analysis: Calculate the change in fluorescence over baseline for each well. Compare the response in this compound-treated wells to the vehicle control to determine the degree of potentiation.
Signaling Pathway
Expected Signaling Pathway of this compound Action
The diagram below illustrates the proposed mechanism of this compound as a positive allosteric modulator of the TRPV1 channel.
References
Validation & Comparative
Unraveling the Efficacy of TRPV1 Modulators: A Comparative Analysis of MRS 1477
For researchers, scientists, and drug development professionals navigating the complex landscape of Transient Receptor Potential Vanilloid 1 (TRPV1) modulation, a clear understanding of the comparative efficacy of available compounds is paramount. This guide provides an objective comparison of MRS 1477, a positive allosteric modulator, with other key TRPV1 modulators, supported by experimental data and detailed methodologies.
The TRPV1 channel, a critical player in pain signaling and thermal sensation, is a key target for novel analgesic therapies. Modulation of TRPV1 activity can be achieved through various mechanisms, including direct agonism, antagonism, and allosteric modulation. This guide focuses on comparing the efficacy of this compound, a positive allosteric modulator, with the well-characterized agonist capsaicin (B1668287) and the competitive antagonists AMG 9810 and JNJ-17203212.
Quantitative Comparison of TRPV1 Modulator Efficacy
The following tables summarize the key quantitative data for this compound and other selected TRPV1 modulators, providing a basis for direct comparison of their potency and efficacy across different activation modalities and species.
Table 1: In Vitro Efficacy of TRPV1 Modulators
| Compound | Modulator Type | Species | Assay | Parameter | Value |
| This compound | Positive Allosteric Modulator | Rat | ⁴⁵Ca²⁺ uptake | Potentiation of Capsaicin (100 nM) EC₅₀ | 22.4 ± 14.1 µM[1] |
| Rat | ⁴⁵Ca²⁺ uptake | Potentiation of Protons (pH 5.5) EC₅₀ | 14.2 ± 2.82 µM[1] | ||
| Rat | ⁴⁵Ca²⁺ uptake | Capsaicin EC₅₀ Shift (in presence of 20 µM this compound) | From 4.48 µM to 1.71 µM[1] | ||
| Rat | ⁴⁵Ca²⁺ uptake | Olvanil EC₅₀ Shift (in presence of 20 µM this compound) | From 1.34 µM to 0.57 µM[1] | ||
| Capsaicin | Agonist | Rat | ⁴⁵Ca²⁺ uptake | EC₅₀ | 36 nM[2] |
| Rat (HEK-293 cells) | Whole-cell patch clamp | EC₅₀ (pH 7.4) | 640 nM[3] | ||
| Rat (HEK-293 cells) | Whole-cell patch clamp | EC₅₀ (pH 5.5) | 45 nM[3] | ||
| Human (HEK-293 cells) | Calcium mobilization | EC₅₀ | In the 10⁻⁸ M range[4] | ||
| AMG 9810 | Antagonist | Human | ⁴⁵Ca²⁺ uptake | IC₅₀ (vs. Capsaicin) | 24.5 ± 15.7 nM[5][6] |
| Rat | ⁴⁵Ca²⁺ uptake | IC₅₀ (vs. Capsaicin) | 85.6 ± 39.4 nM[5][6] | ||
| Human | ⁴⁵Ca²⁺ uptake | IC₅₀ (vs. Protons) | 92.7 ± 72.8 nM[5][6] | ||
| Rat | ⁴⁵Ca²⁺ uptake | IC₅₀ (vs. Protons) | 294 ± 192 nM[5][6] | ||
| Human | ⁴⁵Ca²⁺ uptake | IC₅₀ (vs. Heat) | 15.8 ± 10.8 nM[5][6] | ||
| Rat | ⁴⁵Ca²⁺ uptake | IC₅₀ (vs. Heat) | 21 ± 17 nM[5][6] | ||
| JNJ-17203212 | Antagonist | Human | Radioligand binding | pKi | 7.3[7] |
| Rat | Radioligand binding | pKi | 6.5[7] | ||
| Guinea Pig | Radioligand binding | pKi | 7.1[7] | ||
| Guinea Pig | Channel activation | pIC₅₀ (vs. Capsaicin) | 6.32[7] | ||
| Guinea Pig | Channel activation | pIC₅₀ (vs. H⁺) | 7.23[7] | ||
| Human | - | IC₅₀ | 65 nM[8] | ||
| Rat | - | IC₅₀ | 102 nM[8] |
Table 2: In Vivo Efficacy of TRPV1 Modulators
| Compound | Modulator Type | Animal Model | Assay | Effect |
| This compound | Positive Allosteric Modulator | Mice | Capsaicin-induced hypothermia | Prolongs duration of hypothermia when co-administered with capsaicin[9] |
| AMG 9810 | Antagonist | Rat | Capsaicin-induced eye wiping | Dose-dependent prevention[5][6] |
| Rat | CFA-induced thermal and mechanical hyperalgesia | Reverses hyperalgesia[5][6] | ||
| JNJ-17203212 | Antagonist | Guinea Pig | Citric acid or capsaicin-induced cough | Reduces the number of coughs (at 20 mg/kg)[10] |
| Mouse | Bone cancer pain | Reduces spontaneous and palpitation-induced flinching and guarding (at 30 mg/kg)[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To determine the potency of TRPV1 modulators by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in TRPV1-expressing cells.
Materials:
-
HEK-293 cells stably or transiently expressing rat or human TRPV1.
-
96-well black-walled, clear-bottom cell culture plates.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds (this compound, Capsaicin, AMG 9810, JNJ-17203212).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader.
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK-293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds in HBSS.
-
Assay:
-
Wash the cells with HBSS to remove excess dye.
-
Add the test compounds (e.g., this compound or antagonists) to the respective wells and incubate for a specified period (e.g., 15-30 minutes).
-
Place the plate into the FLIPR instrument.
-
Initiate fluorescence reading and establish a baseline.
-
Add the agonist (e.g., capsaicin or an acidic solution) to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence intensity for several minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
For agonists, plot ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
For antagonists, plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC₅₀.
-
For positive allosteric modulators like this compound, the potentiation is often expressed as a fold-shift in the agonist's EC₅₀.
-
In Vivo Capsaicin-Induced Eye-Wiping Test
Objective: To assess the in vivo efficacy of TRPV1 antagonists in a model of acute, chemically induced pain.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Capsaicin solution (e.g., 0.02% in saline).
-
Test compound (e.g., AMG 9810) formulated in an appropriate vehicle.
-
Vehicle control.
-
Observation chamber.
-
Micropipette.
Procedure:
-
Acclimation: Acclimate the animals to the testing environment to reduce stress-induced variability.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the capsaicin challenge.
-
Capsaicin Challenge: At the appropriate time after drug administration, gently restrain the animal and instill a small volume (e.g., 10-50 µL) of the capsaicin solution onto the corneal surface of one eye.[11][12]
-
Observation: Immediately place the animal in the observation chamber and record the number of eye wipes with the ipsilateral forepaw over a defined period (e.g., 1-5 minutes).[12]
-
Data Analysis: Compare the number of eye wipes in the drug-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in eye wipes indicates an analgesic effect of the test compound.
In Vivo CFA-Induced Inflammatory Pain Model
Objective: To evaluate the efficacy of TRPV1 modulators in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats.
-
Complete Freund's Adjuvant (CFA).
-
Test compounds (e.g., this compound in combination with a low-dose agonist, or an antagonist like AMG 9810).
-
Vehicle control.
-
Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves plantar test) and mechanical allodynia (e.g., von Frey filaments).
Procedure:
-
Baseline Measurement: Acclimate the animals to the testing equipment and measure baseline paw withdrawal latencies to thermal stimuli and paw withdrawal thresholds to mechanical stimuli.
-
Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw.[13][14]
-
Development of Hyperalgesia: Allow 24-48 hours for the inflammation and associated hyperalgesia to develop.
-
Drug Administration: Administer the test compound or vehicle.
-
Post-treatment Measurement: At various time points after drug administration, re-assess the paw withdrawal latencies and thresholds.
-
Data Analysis: Compare the post-treatment values to the pre-treatment baseline and to the vehicle control group. An increase in paw withdrawal latency or threshold indicates an anti-hyperalgesic or anti-allodynic effect.
Conclusion
This comparative guide provides a quantitative and methodological framework for evaluating the efficacy of this compound in relation to other TRPV1 modulators. This compound, as a positive allosteric modulator, offers a distinct mechanism of action by enhancing the activity of endogenous or exogenous agonists. This contrasts with the direct activation by agonists like capsaicin and the inhibitory action of antagonists such as AMG 9810 and JNJ-17203212. The choice of modulator for a specific research or therapeutic application will depend on the desired outcome, whether it be potentiation of TRPV1 signaling, acute activation and subsequent desensitization, or complete blockade of the channel. The provided data and protocols serve as a valuable resource for the rational design and interpretation of experiments aimed at understanding and harnessing the therapeutic potential of TRPV1 modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct evidence for activation and desensitization of the capsaicin receptor by N-oleoyldopamine on TRPV1-transfected cell, line in gene deleted mice and in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. JNJ 17203212 | TRPV Channels | Tocris Bioscience [tocris.com]
- 8. targetmol.com [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Prolonged analgesic response of cornea to topical resiniferatoxin, a potent TRPV1 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Capsaicin-responsive corneal afferents do not contain TRPV1 at their central terminals in trigeminal nucleus caudalis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 14. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MRS 1477 and Capsaicin: Mechanisms of TRPV1 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the molecular mechanisms of MRS 1477 and capsaicin (B1668287), two critical tool compounds used in the study of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Understanding their distinct modes of action is crucial for designing novel analgesics and therapeutic strategies targeting TRPV1.
Overview of Mechanisms: Agonist vs. Positive Allosteric Modulator
The fundamental difference between capsaicin and this compound lies in their interaction with the TRPV1 channel. Capsaicin is a classic agonist , directly binding to and activating the channel.[1][2] In contrast, this compound is a positive allosteric modulator (PAM) , a compound that binds to a site on the receptor distinct from the agonist binding site.[3][4] By itself, this compound is ineffective at opening the channel; however, its binding potentiates the channel's response to an agonist like capsaicin or endogenous activators.[4][5]
| Feature | Capsaicin | This compound |
| Ligand Type | Agonist[1] | Positive Allosteric Modulator (PAM)[5] |
| Binding Site | Orthosteric Vanilloid Binding Pocket (Intracellular)[6][7][8] | Allosteric Modulatory Site[4][9] |
| Direct Channel Activation | Yes, causes channel opening[2] | No, requires an agonist to be present[3][4] |
| Primary Effect | Initiates ion influx (Ca²⁺, Na⁺)[2][6] | Enhances agonist-induced ion influx[5][9] |
| Functional Consequence | Depolarization, pain sensation, desensitization[1][2] | Potentiation of agonist effects (e.g., analgesia)[5] |
Signaling Pathways and Molecular Interactions
Capsaicin: Direct Channel Activation
Capsaicin, being lipophilic, readily crosses the cell membrane to access its binding site on the intracellular side of the TRPV1 channel.[10][11] This binding pocket is formed by transmembrane helices S3 and S4, and the S4-S5 linker.[2][7][12] Key residues, such as Y511 and T550, are crucial for this interaction.[7][12] Upon binding, capsaicin stabilizes the channel in an open conformation, allowing the influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a pain signal.[2][6] Prolonged exposure leads to a calcium-dependent desensitization of the channel, which is the basis for its analgesic effect.[1]
This compound: Allosteric Potentiation
This compound enhances the affinity or efficacy of agonists at the TRPV1 channel.[5] It does not compete with capsaicin for its binding site, indicating it acts at a distinct, allosteric location.[5] When an agonist is present at a sub-saturating concentration, the co-application of this compound results in a significantly larger response (e.g., greater calcium influx or larger ionic current) than the agonist alone.[9] This mechanism allows for the amplification of signals from low levels of endogenous agonists, which may be present during inflammation or injury.
Quantitative Comparison of Functional Effects
Experimental data demonstrates that this compound significantly potentiates the action of capsaicin. In functional assays, this compound can amplify the activation of TRPV1 by capsaicin by up to three-fold.[5] This is observed as a leftward shift in the capsaicin dose-response curve, indicating that a lower concentration of capsaicin is required to achieve the same level of channel activation in the presence of this compound.
| Parameter | Observation with this compound | Reference |
| Capsaicin-induced Ca²⁺ Influx | Robustly potentiated. | [5] |
| Proton (low pH)-induced Ca²⁺ Influx | Robustly potentiated. | [5] |
| Capsaicin Potency (EC₅₀) | Decreased (higher potency). | [9] |
| Maximal Efficacy of Capsaicin | Increased. | [5] |
| Capsazepine Inhibition | Unaffected by this compound, suggesting distinct binding sites. | [5] |
| Ruthenium Red Inhibition | Unaffected by this compound, suggesting no interaction with the pore. | [5] |
Experimental Protocols
The functional effects of this compound and capsaicin on TRPV1 are typically evaluated using intracellular calcium imaging and whole-cell patch-clamp electrophysiology.
Protocol 1: Intracellular Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured on glass coverslips.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C. The dye enters the cells and is cleaved into its active, membrane-impermeable form.
-
Baseline Measurement: The coverslip is placed in a perfusion chamber on an inverted fluorescence microscope. A baseline fluorescence signal is recorded for several minutes to ensure cell viability and stable resting [Ca²⁺]i.
-
Compound Application: A baseline concentration of an agonist (e.g., 50 nM capsaicin) is perfused over the cells to elicit a submaximal response.
-
Modulator Application: Following the initial agonist response, a solution containing both the agonist and this compound (e.g., 10 µM) is applied.
-
Data Acquisition: Fluorescence intensity is recorded throughout the experiment. An increase in fluorescence corresponds to an increase in [Ca²⁺]i, indicating TRPV1 channel opening.
-
Analysis: The peak fluorescence intensity in the presence of the agonist alone is compared to the peak intensity in the presence of the agonist plus this compound to quantify the degree of potentiation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through the TRPV1 channel.
-
Cell Preparation: TRPV1-expressing cells are prepared as in the calcium imaging protocol.
-
Patching: A glass micropipette with a tip diameter of ~1 µm is pressed against the membrane of a single cell. A tight seal (gigaohm resistance) is formed by applying suction. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -60 mV).
-
Compound Application: A baseline current is recorded. Solutions containing capsaicin alone, followed by capsaicin plus this compound, are perfused onto the cell.
-
Data Acquisition: Inward currents, carried by Na⁺ and Ca²⁺ ions flowing into the cell through open TRPV1 channels, are recorded.
-
Analysis: The amplitude of the current evoked by the agonist is compared to the amplitude of the current evoked by the agonist in the presence of this compound. The increase in current amplitude reflects the potentiation of channel activity.
Conclusion and Implications
The mechanisms of this compound and capsaicin, while both targeting the TRPV1 channel, are fundamentally distinct. Capsaicin is a direct orthosteric agonist, while this compound is a positive allosteric modulator that enhances the activity of agonists.
This distinction has significant implications for therapeutic development:
-
Targeting Endogenous Tones: PAMs like this compound could be used to amplify the effects of endogenous TRPV1 ligands (endovanilloids) that are released locally during injury or inflammation. This offers a potentially more nuanced and localized therapeutic effect compared to a systemically administered agonist.
-
Reducing Off-Target Effects: By lowering the required dose of a direct agonist, co-administration of a PAM could reduce dose-dependent side effects.
-
Probe for Novel Binding Sites: The existence of allosteric modulators like this compound confirms the presence of additional regulatory sites on the TRPV1 channel, opening new avenues for drug discovery.[9]
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Cross-reactivity profile of MRS 1477 against other TRP channels
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed analysis of MRS 1477, a compound initially queried for its cross-reactivity with TRP channels. Our investigation reveals that while the initial premise of this compound as a TRPC6 activator is incorrect, it serves as a specific positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3]
Currently, comprehensive, publicly available data quantifying the cross-reactivity of this compound against a broad panel of other TRP channels, such as TRPV4, TRPM8, and TRPA1, is not available. The existing body of research predominantly focuses on the characterization of its effects on TRPV1.
Primary Target: TRPV1 Modulation
This compound is a dihydropyridine (B1217469) derivative that functions as a positive allosteric modulator (PAM) of TRPV1.[1][2][3] This means it does not activate the TRPV1 channel on its own but enhances the channel's response to endogenous and exogenous agonists, such as capsaicin.[1][2][3] This modulatory role has been a key area of investigation, particularly in the context of cancer research, where selective targeting of TRPV1 channels is of interest.[1][2][3]
Cross-Reactivity Profile: An Uncharted Territory
Despite the characterization of this compound as a specific TRPV1 modulator, a detailed quantitative analysis of its activity on other members of the TRP channel family is not documented in the reviewed literature. To establish a comprehensive cross-reactivity profile, this compound would need to be systematically tested against a panel of TRP channels.
Below is a table template illustrating how such comparative data would be presented. Note: The data in this table is hypothetical and serves as a placeholder to demonstrate the format.
| TRP Channel | Assay Type | Agonist Used | This compound Concentration | Modulation (%) | IC50/EC50 (µM) |
| TRPV1 | Ca2+ influx | Capsaicin | 1 µM | Potentiation | Data Available |
| TRPV1 | Electrophysiology | Capsaicin | 1 µM | Potentiation | Data Available |
| TRPV4 | Ca2+ influx | GSK1016790A | 1-10 µM | No significant effect | > 10 |
| TRPM8 | Ca2+ influx | Menthol | 1-10 µM | No significant effect | > 10 |
| TRPA1 | Ca2+ influx | AITC | 1-10 µM | No significant effect | > 10 |
Experimental Protocols for Assessing Cross-Reactivity
To determine the cross-reactivity profile of a compound like this compound, standard cellular assays are employed. These typically involve cell lines heterologously expressing the specific TRP channel of interest. The two primary methods are calcium imaging and electrophysiology.
Calcium Imaging Assays
This high-throughput method measures changes in intracellular calcium concentration upon channel activation.
Typical Protocol:
-
Cell Culture: HEK293 or CHO cells are transiently or stably transfected with the cDNA of the target TRP channel (e.g., human TRPV4, TRPM8, or TRPA1).
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM, for a specific duration at room temperature or 37°C.
-
Compound Application: The cells are first incubated with varying concentrations of this compound or a vehicle control.
-
Agonist Stimulation: A known agonist for the specific TRP channel is added to stimulate channel opening and subsequent calcium influx.
-
TRPV4: GSK1016790A
-
TRPM8: Menthol or Icilin
-
TRPA1: Allyl isothiocyanate (AITC) or cinnamaldehyde
-
-
Data Acquisition: Changes in fluorescence intensity are measured using a fluorescence plate reader or a microscope. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analysis: The response in the presence of this compound is compared to the control to determine any potentiation or inhibition.
Electrophysiology Assays (Whole-Cell Patch-Clamp)
This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.
Typical Protocol:
-
Cell Preparation: Transfected cells expressing the target TRP channel are prepared on coverslips.
-
Recording Setup: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Compound and Agonist Application: The cell is perfused with an extracellular solution containing the specific TRP channel agonist. This compound is applied before and during the agonist application to observe any modulatory effects on the elicited currents.
-
Data Recording and Analysis: The resulting currents are recorded and analyzed to determine changes in current amplitude, activation, or inactivation kinetics.
Visualizing the Workflow
The following diagrams illustrate the general workflows for assessing compound selectivity.
Caption: General workflow for determining the selectivity profile of a compound against a panel of TRP channels.
Caption: Proposed mechanism of this compound as a positive allosteric modulator (PAM) of the TRPV1 channel.
References
Validating MRS 1477 as a Pharmacological Tool for TRPV1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with other commonly used pharmacological tools. The objective is to offer researchers the necessary data and methodologies to validate this compound for their specific experimental needs.
Overview of this compound
This compound is a 1,4-dihydropyridine (B1200194) derivative that potentiates the activation of TRPV1 by vanilloids (like capsaicin), protons (low pH), and heat.[1] Unlike direct agonists, this compound has no intrinsic activity on its own but enhances the response of the channel to other stimuli.[2][3] This property makes it a valuable tool for studying the nuanced roles of TRPV1 in various physiological and pathological processes, offering a more subtle modulation compared to the full-scale blockade by antagonists. Studies suggest that this compound does not interact directly with the capsaicin (B1668287) binding site or the channel pore, indicating a distinct allosteric binding site.[1][4]
Comparison with Alternative Pharmacological Tools
The utility of this compound as a pharmacological tool is best understood in the context of other available TRPV1 modulators. This section compares this compound with well-established TRPV1 antagonists.
TRPV1 Antagonists: These compounds block the activation of the TRPV1 channel. They are crucial for investigating the consequences of inhibiting TRPV1 signaling.
-
Capsazepine (B1668289): A competitive antagonist of the capsaicin binding site.[5] While widely used, it has limitations, including low metabolic stability and poor pharmacokinetic properties.[5] Its potency can also be species-dependent.
-
AMG 517: A potent and selective TRPV1 antagonist with low nanomolar efficacy.[1][6] It has been shown to be a competitive antagonist of both rat and human TRPV1.[6]
-
JYL1421 (SC0030): A selective and potent TRPV1 receptor antagonist, often demonstrating greater potency and selectivity than capsazepine in various models.[7][8]
The key distinction lies in their mechanism of action. While antagonists provide a binary "on/off" switch for TRPV1 activity, this compound allows for the amplification of existing TRPV1 signals, which may be more physiologically relevant in certain contexts, such as inflammation where endogenous agonists are present.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and selected alternative TRPV1 modulators. This data is compiled from various studies and experimental conditions, and direct comparisons should be made with caution.
| Compound | Class | Target | Assay | Agonist | Key Parameters | Reference |
| This compound | PAM | TRPV1 | 45Ca2+ uptake | Capsaicin | ~2.6-fold decrease in EC50 (77.7 nM to 30.2 nM) | [9] |
| 45Ca2+ uptake | Protons (pH) | ~1.2-fold decrease in EC50 (pH 5.65 to 5.87) | ||||
| Calcium Imaging | Capsaicin (50 nM) | ~3-fold potentiation of activation | [4] | |||
| Capsazepine | Antagonist | TRPV1 | Not Specified | Capsaicin | IC50: 562 nM | |
| AMG 517 | Antagonist | TRPV1 | 45Ca2+ uptake | Capsaicin | IC50: 0.76 nM | [6] |
| 45Ca2+ uptake | Protons (pH 5.0) | IC50: 0.62 nM | [6] | |||
| 45Ca2+ uptake | Heat (45°C) | IC50: 1.3 nM | [6] | |||
| JYL1421 | Antagonist | TRPV1 | Ca2+ accumulation | Capsaicin | Concentration-dependent inhibition (0.1-2 µM) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize TRPV1 modulators.
Calcium Imaging Assay using Fluo-4 AM
This protocol is designed to measure changes in intracellular calcium concentration in response to TRPV1 modulation in a cell line expressing the channel (e.g., HEK293-TRPV1).
Materials:
-
HEK293 cells stably expressing TRPV1
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Fluo-4 AM (acetoxymethyl) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound, capsaicin, and other test compounds
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or microscope
Procedure:
-
Cell Plating: Seed HEK293-TRPV1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the growth medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition and Signal Detection:
-
Add HBSS containing the desired concentration of this compound or vehicle to the wells and incubate for a predetermined time (e.g., 10-15 minutes).
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).
-
Add the TRPV1 agonist (e.g., capsaicin) at the desired concentration.
-
Record the fluorescence intensity over time to measure the intracellular calcium response.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0, which represents the calcium response.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in response to pharmacological agents.
Materials:
-
HEK293-TRPV1 cells cultured on glass coverslips
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
This compound, capsaicin, and other test compounds
Procedure:
-
Cell Preparation: Place a coverslip with adherent HEK293-TRPV1 cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Fill a borosilicate glass pipette with the internal solution.
-
Gigaseal Formation: Under visual guidance, approach a single cell with the pipette tip and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit TRPV1 currents.
-
Establish a stable baseline current.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the TRPV1 agonist (e.g., capsaicin) to record the control response.
-
Wash out the agonist.
-
Pre-incubate the cell with this compound for a defined period.
-
Co-apply the agonist and this compound and record the potentiated current.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to quantify the degree of potentiation.
Visualizations
TRPV1 Signaling Pathway
The following diagram illustrates the central role of TRPV1 in integrating various stimuli and the downstream signaling consequences of its activation.
Caption: TRPV1 signaling cascade initiated by various stimuli and potentiated by this compound.
Experimental Workflow: Calcium Imaging
The following diagram outlines the key steps in a typical calcium imaging experiment to assess the effect of a pharmacological modulator on TRPV1 activity.
Caption: Workflow for a cell-based calcium imaging assay to study TRPV1 modulation.
Logical Relationship: this compound Mechanism of Action
This diagram illustrates the logical relationship of how this compound, as a positive allosteric modulator, influences TRPV1 function in the presence of an agonist.
Caption: Logical model of this compound's positive allosteric modulation of TRPV1.
References
- 1. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 6. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
Specificity of MRS 1477's Allosteric Binding Site on TRPV1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical target in pain and inflammation research. While orthosteric antagonists have faced challenges in clinical development, allosteric modulators offer a promising alternative by fine-tuning channel activity. This guide provides a comparative analysis of MRS 1477, a notable positive allosteric modulator (PAM) of TRPV1, focusing on the specificity of its binding site and its effects on channel function, supported by experimental data.
Overview of this compound
This compound is a 1,4-dihydropyridine (B1200194) derivative that potentiates the activation of TRPV1 by vanilloids, such as capsaicin (B1668287), and by protons (low pH)[1]. As a PAM, this compound has no intrinsic agonist activity but enhances the response of the channel to its primary activators[2][3]. This modulatory action suggests a binding site distinct from the orthosteric site where capsaicin binds.
Specificity of the Allosteric Binding Site
Quantitative Comparison of this compound's Effect
The potentiation of TRPV1 by this compound is concentration-dependent and results in a significant leftward shift of the agonist dose-response curve, indicating an increase in agonist potency.
| Parameter | Condition | Value | Reference |
| Capsaicin EC50 | Without this compound | 77.7 ± 3.72 nM | [4] |
| Capsaicin EC50 | With 20 µM this compound | 30.2 ± 1.46 nM | [4] |
Comparison with Other TRPV1 Allosteric Modulators
| Modulator | Type | Putative/Known Interaction Site | Primary Effect |
| This compound | Small Molecule (1,4-dihydropyridine) | Undefined allosteric site | Potentiation of vanilloid and proton activation |
| Lysophosphatidic Acid (LPA) | Endogenous Lipid | Vanilloid Binding Pocket (VBP) region | Direct activation and potentiation |
| De Novo Peptides (e.g., De1, De3) | Peptide | Ankyrin-Repeat like Domain (ARD) | Potentiation of ligand activation |
Experimental Protocols
45Ca2+ Uptake Assay
This assay measures the influx of radioactive calcium into cells expressing TRPV1 upon channel activation.
Cell Culture and Plating:
-
HEK293 cells stably expressing human TRPV1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are seeded into 96-well plates at a density that allows for a confluent monolayer on the day of the assay.
Assay Procedure:
-
Wash the cells three times with a physiological saline solution (e.g., Hank's Balanced Salt Solution) at room temperature.
-
Prepare the assay buffer containing 0.1 µCi of 45Ca2+.
-
Add the TRPV1 agonist (e.g., capsaicin) at various concentrations, with or without the allosteric modulator (this compound), to the assay buffer.
-
Incubate the cells with the assay buffer for 10 minutes at room temperature.
-
Terminate the assay by washing the cells rapidly with an ice-cold stop solution (e.g., saline solution containing 5 mM EGTA).
-
Lyse the cells with a scintillation cocktail.
-
Quantify the incorporated 45Ca2+ using a liquid scintillation counter.
-
Data is normalized to the maximum response induced by the agonist alone.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in a single cell.
Cell Preparation:
-
HEK293 cells expressing TRPV1 are plated on glass coverslips.
-
Recordings are performed on isolated, single cells.
Recording Solutions:
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Internal (Pipette) Solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5.374 CaCl2, 1.75 MgCl2, 4 Na2-ATP (pH 7.2).
Recording Protocol:
-
Establish a whole-cell configuration with a borosilicate glass pipette (resistance 2-5 MΩ).
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) to elicit currents.
-
Perfuse the cells with the external solution containing the TRPV1 agonist (e.g., capsaicin) in the absence and presence of this compound.
-
Record the resulting currents using an amplifier and digitizer.
-
Analyze the current-voltage relationship and the potentiation of the agonist-induced current by the modulator.
Signaling Pathway and Experimental Workflow Diagrams
References
Independent Validation of MRS 1477: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published findings on MRS 1477, a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document summarizes key experimental data, details methodologies from pivotal studies, and presents signaling pathways and workflows to support further research and development.
Summary of Findings
This compound is a dihydropyridine (B1217469) derivative that enhances the activity of the TRPV1 channel in the presence of agonists like capsaicin (B1668287) and protons. It has been investigated for its potential in oncology and as an analgesic. The primary mechanism of action is the potentiation of TRPV1-mediated calcium influx, which can trigger downstream cellular processes, including apoptosis in cancer cells and sensory neuron modulation for pain relief.
Key Comparative Data from Published Studies
The following tables summarize the quantitative findings from key studies on this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cells
| Cell Line | Agonist | This compound Concentration | Key Findings | Publication |
| MCF7 (Breast Cancer) | Endogenous agonists | 2 µM | Evoked Ca2+ signals | [1] |
| MCF7 (Breast Cancer) | Capsaicin (10 µM) | 2 µM | Increased apoptosis, ROS production, and caspase-3/-9 activity | [1] |
| HEK293-TRPV1 | Capsaicin | 20 µM | Decreased EC50 of capsaicin from 77.7 nM to 30.2 nM | [2] |
| HEK293-TRPV1 | N-arachidonoyl dopamine (B1211576) (NADA) | Not specified | Showed similar enhancement to capsaicin | [2] |
| HEK293-TRPV1 | Resiniferatoxin (RTX) | Not specified | Showed similar enhancement to capsaicin | [2] |
| Dorsal Root Ganglion (DRG) Neurons | Capsaicin | Not specified | Increased intracellular Ca2+ levels compared to capsaicin alone | [3] |
Table 2: In Vivo Analgesic Effects of this compound
| Animal Model | Agonist | This compound Dose | Key Findings | Publication |
| Rats | Capsaicin | Not specified | Combination increased paw withdrawal latency and decreased response intensity | [4] |
| Mice | Capsaicin | Not specified | Prolonged capsaicin-induced hypothermia | [2] |
| MCF7 Tumor-Bearing Immunodeficient Mice | - | 10 mg/kg (i.p.) | No significant decrease in tumor growth | [1] |
Experimental Protocols
In Vitro Cancer Cell Studies (Nazıroğlu M, et al., 2017)
-
Cell Culture: Human breast cancer cell line MCF7 was used.
-
Calcium Imaging: Intracellular calcium levels were measured using fluorescent indicators.
-
Apoptosis Assay: The fraction of apoptotic cells was determined after 72 hours of incubation with this compound and/or capsaicin.
-
Reactive Oxygen Species (ROS) Production: ROS levels were measured to assess oxidative stress.
-
Caspase Activity: Caspase-3 and -9 activities were assayed as markers of apoptosis.
-
Whole-Cell Patch Clamp: To measure capsaicin-evoked TRPV1-mediated currents after a 3-day incubation with this compound.[1]
In Vitro TRPV1 Modulation Studies (Kaszas K, et al., 2012)
-
Cell Culture: HEK293 cells stably expressing TRPV1 were used.
-
45Ca2+ Uptake Assays: To measure the potentiation of agonist-induced TRPV1 activation.
-
Ratiometric Calcium Imaging: To further confirm the potentiation of TRPV1 activation.
-
Patch-Clamp Recording: To directly measure the effect of this compound on TRPV1 channel currents.[2]
In Vivo Analgesia Studies (Lebovitz RM, et al., 2012)
-
Animal Model: Rats.
-
Drug Administration: Hind paw injection of capsaicin, this compound, or a combination.
-
Nociceptive Testing: An infrared diode laser was used to stimulate TRPV1-expressing nerve terminals, and the latency and intensity of paw withdrawal were recorded.
-
Immunohistochemistry: To assess markers of nerve terminal inactivation.[4]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis in Cancer Cells
Caption: Proposed signaling cascade of this compound and capsaicin in cancer cells.
Experimental Workflow for In Vitro Validation of this compound
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Positive Allosteric Modulation of TRPV1 Activation by Vanilloids and Acidic pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 1,4-dihydropyridines that act as enhancers of the vanilloid receptor 1 (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MRS 1477's Effects: A Focus on Cancer vs. Normal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the experimental compound MRS 1477, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The primary focus of this comparison is on its differential effects observed in cancer cells versus normal, non-transformed cell types, with a specific case study on breast cancer cells. Experimental data supporting these observations are presented, along with detailed protocols for key assays and visualizations of the underlying signaling pathways and experimental workflows.
Executive Summary
This compound has emerged as a tool to probe the therapeutic potential of TRPV1 modulation.[1] As a PAM, it enhances the activity of TRPV1 in the presence of an agonist, such as capsaicin (B1668287).[1][2] Notably, research indicates that this compound exhibits a selective pro-apoptotic effect in cancer cells, particularly breast cancer cells, while having minimal cytotoxic effects on their normal counterparts. This differential activity is attributed to the inherent differences in TRPV1 expression and the production of endogenous TRPV1 agonists in the tumor microenvironment. This guide synthesizes the available data to provide a clear comparison of this compound's actions and to detail the methodologies used to ascertain these effects.
Data Presentation: this compound Effects on Breast Cancer Cells vs. Normal Breast Epithelial Cells
The following tables summarize the key quantitative findings from a pivotal study comparing the effects of this compound on MCF-7 human breast cancer cells and normal primary human breast epithelial cells.
Table 1: Effect of this compound on Intracellular Calcium ([Ca2+]i) Levels
| Cell Type | Treatment | [Ca2+]i Response | Reference |
| MCF-7 (Breast Cancer) | This compound (2 µM) | Sustained increase | [1][3][4] |
| Primary Breast Epithelial (Normal) | This compound (2 µM) | No significant change | [1][3][4] |
| MCF-7 (Breast Cancer) | Capsaicin (10 µM) | Transient increase | [1][3][4] |
| Primary Breast Epithelial (Normal) | Capsaicin (10 µM) | Transient increase | [1][3][4] |
| MCF-7 (Breast Cancer) | This compound (2 µM) + Capsaicin (10 µM) | Potentiated and sustained increase | [1][3][4] |
Table 2: Effect of this compound on Apoptosis and Related Markers in MCF-7 Cells
| Treatment (72 hours) | % Apoptotic Cells | Caspase-3 Activity (fold change vs. control) | Caspase-9 Activity (fold change vs. control) | Reactive Oxygen Species (ROS) Production (fold change vs. control) | Reference |
| Control | Baseline | 1.0 | 1.0 | 1.0 | [1][3][4] |
| Capsaicin (10 µM) | Increased | Increased | Increased | Increased | [1][3][4] |
| This compound (2 µM) | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | [1][3][4] |
| This compound (2 µM) + Capsaicin (10 µM) | Further Increased | Further Increased | Further Increased | Further Increased | [1][3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound-potentiated, capsaicin-induced apoptosis in cancer cells.
Caption: General experimental workflow for comparative analysis of this compound's effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the descriptions in the referenced literature.
Intracellular Calcium ([Ca2+]) Influx Assay
-
Objective: To measure changes in intracellular calcium concentration in response to this compound and/or capsaicin.
-
Materials:
-
Cells of interest (e.g., MCF-7, primary breast epithelial cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound and Capsaicin stock solutions
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm, Emission ~516 nm)
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black-walled plates or glass-bottom dishes) and culture to the desired confluency.
-
Prepare a loading buffer by diluting Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 5 µM and 0.02%, respectively.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add the test compounds (this compound, capsaicin, or a combination) at the desired concentrations.
-
Immediately begin recording fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F0).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and/or capsaicin.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
After the treatment period, harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations: Live cells (Annexin V-, PI-), Early apoptotic cells (Annexin V+, PI-), Late apoptotic/necrotic cells (Annexin V+, PI+), and Necrotic cells (Annexin V-, PI+).
-
Caspase-3 and -9 Activity Assay
-
Objective: To measure the activity of key executioner (caspase-3) and initiator (caspase-9) caspases.
-
Materials:
-
Treated and control cells
-
Fluorometric Caspase-3 and Caspase-9 Assay Kits (containing specific fluorogenic substrates, e.g., Ac-DEVD-AFC for caspase-3 and Ac-LEHD-AFC for caspase-9)
-
Cell lysis buffer
-
Fluorescence microplate reader
-
-
Procedure:
-
After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore released upon substrate cleavage.
-
Calculate the fold change in caspase activity relative to the untreated control.
-
Reactive Oxygen Species (ROS) Production Assay
-
Objective: To measure the intracellular generation of ROS.
-
Materials:
-
Treated and control cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
HBSS
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C.
-
Wash the cells with HBSS to remove the excess probe.
-
Treat the cells with this compound, capsaicin, or a combination.
-
Measure the fluorescence intensity at various time points using a fluorescence microscope or microplate reader (Excitation ~485 nm, Emission ~535 nm).
-
Quantify the change in fluorescence as an indicator of ROS production.
-
Whole-Cell Patch Clamp for TRPV1 Current Measurement
-
Objective: To directly measure the ion currents flowing through the TRPV1 channel.
-
Materials:
-
Cells expressing TRPV1
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular and intracellular recording solutions
-
This compound and Capsaicin
-
-
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch clamp configuration on a target cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with the extracellular solution containing capsaicin to activate TRPV1 currents.
-
Co-apply this compound with capsaicin to observe the potentiation of the TRPV1 current.
-
Record and analyze the current density (pA/pF) to quantify the channel activity.
-
Comparative Discussion
The available data strongly indicates a differential effect of this compound on breast cancer cells compared to normal breast epithelial cells. In MCF-7 breast cancer cells, this compound alone can elicit a calcium response, suggesting the presence of endogenous TRPV1 agonists in the tumor microenvironment that are sufficient to be potentiated by the PAM.[1][3] This sustained calcium influx, further amplified in the presence of an exogenous agonist like capsaicin, triggers a downstream cascade involving mitochondrial dysfunction, ROS production, and activation of the intrinsic apoptotic pathway via caspases-9 and -3.[1][3][4]
In contrast, normal primary breast epithelial cells do not exhibit a significant calcium response to this compound alone, implying a lack of sufficient endogenous TRPV1 agonists.[1][3] While they do respond to capsaicin, the potentiation by this compound does not appear to reach the cytotoxic threshold observed in cancer cells under the tested conditions.
The effects of this compound in other cell types, such as various cancer cell lines (e.g., lung, prostate, glioma), neuronal cells, and immune cells, have not been extensively reported in the currently available literature. However, based on the known expression and function of TRPV1 in these cells, some extrapolations can be made:
-
Other Cancer Cells: Many cancer types, including glioma and prostate cancer, have been shown to express TRPV1.[5] It is plausible that this compound could have similar pro-apoptotic effects in these cells, provided they also have a suitable endogenous agonist environment or are co-treated with a TRPV1 agonist.
-
Neuronal Cells: TRPV1 is highly expressed in sensory neurons and is involved in pain perception and neuroinflammation.[6][7][8] Positive allosteric modulation of TRPV1 in these cells could potentially lead to selective inactivation of hyperactive neurons, offering a novel analgesic strategy.[9] However, the precise effects of this compound on neuronal viability and function require further investigation.
-
Immune Cells: TRPV1 is also expressed on various immune cells, including T-cells and macrophages, and its activation can modulate immune responses.[10][11][12][13] Depending on the context, TRPV1 activation can induce apoptosis in T-cells or modulate cytokine release.[10][12] The impact of this compound on immune cell function is an area that warrants further exploration, with potential implications for immunomodulatory therapies.
Conclusion and Future Directions
This compound demonstrates a promising differential effect, selectively promoting apoptosis in breast cancer cells over normal epithelial cells. This selectivity appears to be linked to the potentiation of endogenous TRPV1 agonists present in the tumor microenvironment. While this provides a strong rationale for further investigation into TRPV1 PAMs as anti-cancer agents, a significant knowledge gap exists regarding the effects of this compound in a broader range of cell types.
Future research should focus on:
-
Broadening the Scope of Cell Types: Systematically evaluating the effects of this compound on a diverse panel of cancer cell lines (lung, prostate, glioma, etc.) and corresponding normal cell types.
-
In Vivo Studies: Investigating the efficacy and safety of this compound in preclinical animal models of various cancers.
-
Elucidating Endogenous Agonists: Identifying the specific endogenous TRPV1 agonists present in different tumor microenvironments to better predict which cancers will be most susceptible to this compound treatment.
-
Exploring Neuronal and Immune Effects: Characterizing the impact of this compound on neuronal and immune cell function to assess its potential for other therapeutic applications and to understand any potential side effects.
By addressing these areas, a more complete picture of this compound's therapeutic potential and its utility as a research tool can be established.
References
- 1. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels | PLOS One [journals.plos.org]
- 2. Small molecule positive allosteric modulation of TRPV1 activation by vanilloids and acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting breast cancer cells by MRS1477, a positive allosteric modulator of TRPV1 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perspectives of TRPV1 Function on the Neurogenesis and Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transient Receptor Potential Vanilloid 1 Function at Central Synapses in Health and Disease [frontiersin.org]
- 9. Positive allosteric modulation of TRPV1 as a novel analgesic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient Receptor Potential Vanilloid1 (TRPV1) Channel Opens Sesame of T Cell Responses and T Cell-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammation, Cancer and Immunity—Implication of TRPV1 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carcinogenesis and Metastasis: Focus on TRPV1-Positive Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPV1 Channels in Immune Cells and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MRS 1477 and Traditional Analgesics for Therapeutic Potential
For Immediate Release
This guide provides a comprehensive evaluation of the novel analgesic candidate MRS 1477 against traditional pain management therapies, namely non-steroidal anti-inflammatory drugs (NSAIDs) and opioids. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed comparison of mechanisms of action, experimental efficacy, and side effect profiles supported by preclinical data.
Executive Summary
Pain management remains a significant challenge in modern medicine, with traditional analgesics such as NSAIDs and opioids presenting limitations due to their side effect profiles. This report introduces this compound, a positive allosteric modulator (PAM) of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as a potential alternative with a novel mechanism of action. By potentiating the effects of endogenous and exogenous TRPV1 agonists, this compound offers a targeted approach to analgesia that may circumvent the adverse effects associated with conventional painkillers. This guide will delve into the distinct signaling pathways, present comparative preclinical data, and detail the experimental methodologies used to evaluate these compounds.
Table 1: Comparative Overview of Analgesic Agents
| Feature | This compound (in combination with a TRPV1 agonist) | NSAIDs (e.g., Ibuprofen, Diclofenac) | Opioids (e.g., Morphine, Fentanyl) |
| Primary Mechanism of Action | Positive allosteric modulator of TRPV1 channels, potentiating agonist-induced activation. | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, reducing prostaglandin (B15479496) synthesis.[1][2] | Agonists of opioid receptors (μ, δ, κ) in the central and peripheral nervous system.[3][4] |
| Site of Action | Primarily peripheral nociceptive nerve terminals expressing TRPV1. | Peripheral and central nervous system.[1] | Central and peripheral nervous system.[3] |
| Therapeutic Effect | Long-lasting, localized analgesia. | Analgesic, anti-inflammatory, and antipyretic.[2] | Potent analgesia, particularly for moderate to severe pain.[4] |
| Key Preclinical Efficacy | Increased paw withdrawal latency and decreased response intensity in thermal pain models (in rats, with capsaicin). | Effective in reducing inflammatory pain; quantitative data in thermal models is variable. | Lowers pain response in thermal and mechanical pain models (e.g., Morphine MED in rat hot plate test: 3.0-6.0 mg/kg).[5] |
| Common Side Effects | Localized neurotoxicity at high effective doses (reversible). | Gastrointestinal bleeding and ulcers, renal toxicity, cardiovascular events.[6][7][8][9] | Respiratory depression, constipation, sedation, tolerance, dependence, and addiction.[1][10][11][12] |
Signaling Pathways and Mechanisms of Action
The therapeutic efficacy and side effect profiles of this compound, NSAIDs, and opioids are dictated by their distinct molecular mechanisms.
This compound: A Novel Approach to Analgesia
This compound functions as a positive allosteric modulator of the TRPV1 channel, a non-selective cation channel primarily expressed on nociceptive sensory neurons.[1] By itself, this compound does not activate the channel. However, in the presence of a TRPV1 agonist such as capsaicin (B1668287) or endogenous activators released during inflammation and injury (e.g., protons, lipids), this compound enhances the agonist's ability to open the channel. This potentiation leads to an increased influx of calcium ions, which can result in a localized and reversible "defunctionalization" or inactivation of the sensory nerve endings, thereby producing a long-lasting analgesic effect.[1] This targeted action at the site of pain initiation offers a potential advantage over systemic analgesics.
Traditional Analgesics: Broad-Spectrum Inhibition
NSAIDs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] By blocking prostaglandin production, NSAIDs reduce pain and inflammation. However, the non-selective inhibition of COX-1, which is involved in protecting the gastric mucosa and maintaining renal blood flow, can lead to gastrointestinal and renal side effects.[6][7]
References
- 1. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. web.mousephenotype.org [web.mousephenotype.org]
- 4. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Opioid complications and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MRS 1477: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing MRS 1477, a positive allosteric modulator of the TRPV1 channel, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for a comprehensive understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₂₁H₂₇NO₄S |
| CAS Number | 212200-21-0 |
Safe Handling and Storage
Before disposal, it is imperative to handle and store this compound correctly to minimize risks.
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure adequate ventilation in the work area. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with federal, state, and local environmental regulations. The following is a general procedural guide.
1. Waste Identification and Segregation:
- Identify all waste materials containing this compound, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).
- Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
2. Waste Collection and Containment:
- Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container.
- The container should be made of a material compatible with the chemical properties of this compound.
3. Consultation with Environmental Health and Safety (EHS):
- Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.
- Provide them with the Safety Data Sheet (SDS) for this compound and a description of the waste.[1]
- The EHS department will provide specific guidance on the disposal requirements based on your location's regulations.
4. Professional Waste Disposal:
- Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
- Do not attempt to dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling MRS 1477
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling MRS 1477, a TRPV1 positive allosteric modulator. Adherence to these procedural steps will minimize risks and ensure proper disposal, fostering a secure and efficient research setting.
Chemical and Hazard Identification
A clear understanding of the substance and its potential hazards is the first step in safe handling.
| Identifier | Information |
| Chemical Name | 4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester |
| CAS Number | 212200-21-0 |
| Physical State | Solid[1] |
| Hazard Statement(s) | The available Safety Data Sheet (SDS) information does not specify hazard statements. However, based on handling precautions, it should be treated as a potentially hazardous substance. |
| Precautionary Statement(s) | Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[2] |
Personal Protective Equipment (PPE) Protocol
The selection and proper use of Personal Protective Equipment are critical to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[2] |
| Hands | Chemical impermeable gloves | Gloves must be inspected before use and should comply with EU Directive 89/686/EEC and the EN 374 standard. This prevents direct skin contact with the compound.[2] |
| Body | Fire/flame resistant and impervious clothing; Laboratory coat | Provides a barrier against accidental spills and contamination. |
| Respiratory | Full-face respirator | Recommended when exposure limits may be exceeded or if irritation is experienced, to prevent inhalation of dust or aerosols.[2] |
Operational Plan: Step-by-Step Handling and Storage Procedures
A systematic approach to handling and storage is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Dispensing: Use non-sparking tools to handle the solid compound to prevent ignition from electrostatic discharge.[2]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: After handling, wash hands thoroughly.[2] Contaminated clothing should be removed immediately and laundered before reuse.
Storage:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Incompatibilities: Store separately from foodstuff containers and other incompatible materials.[2]
Emergency Response and First Aid
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Type | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Consult a doctor.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
Spill Containment and Cleanup:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Ignition Sources: Remove all sources of ignition and use spark-proof tools.[2]
-
Absorb and Collect: For small spills, absorb with an inert material and place in a suitable, closed container for disposal.[2]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Waste Characterization: All waste containing this compound should be considered hazardous waste.
-
Containerization: Collect waste in a designated, labeled, and sealed container.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[2]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
